9-Oxotridecanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
92155-74-3 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
9-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
YDGJZJKVGDWBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 9-Oxotridecanoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 9-Oxotridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization methods for this compound. Due to the limited availability of direct experimental data for this specific compound, this guide presents a viable synthetic route based on established chemical reactions and predicts the expected analytical data based on analogous compounds.
A two-step synthetic pathway is proposed for the synthesis of this compound. The first step involves the synthesis of the precursor, tridec-9-enoic acid, via a Wittig reaction. The second step is the oxidative cleavage of the double bond in tridec-9-enoic acid using ozonolysis to yield the desired this compound.
Experimental Workflow
Physicochemical Properties of 9-Oxotridecanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxotridecanoic acid is a keto fatty acid, a class of molecules gaining increasing interest in biomedical research due to their diverse biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in research and drug development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Physicochemical Data
| Property | Predicted/Calculated Value | Data Source |
| Molecular Formula | C₁₃H₂₄O₃ | - |
| Molecular Weight | 228.33 g/mol | PubChem |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | General knowledge of fatty acids |
| pKa | ~4.8 - 5.0 (Predicted) | General knowledge of fatty acids |
| logP | ~3.1 (Calculated for 10-Oxotridecanoic acid) | PubChem |
Note: The logP value is for the structurally similar 10-Oxotridecanoic acid and serves as an estimate for this compound.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are general protocols applicable to keto fatty acids.
Determination of Melting Point (Capillary Method)
Principle: This method involves heating a small sample of the substance in a capillary tube and observing the temperature at which it melts.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Filling: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the substance. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point. As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Solubility
Principle: The solubility of a compound in a particular solvent is determined by adding the solute to the solvent in increasing amounts until a saturated solution is formed.
Apparatus:
-
Vials or test tubes with closures
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath
Procedure for Aqueous Solubility:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a vial.
-
Solvent Addition: Add a known volume of distilled water (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let any undissolved solid settle. If necessary, centrifuge the sample to aid in phase separation.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Procedure for Solubility in Organic Solvents: The same procedure can be followed using various organic solvents (e.g., ethanol, methanol, DMSO, chloroform) to determine the solubility profile of the compound.
Determination of pKa (Potentiometric Titration)
Principle: The pKa, a measure of the acidity of the carboxylic acid group, can be determined by titrating a solution of the acid with a strong base and monitoring the pH change.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if the acid is poorly water-soluble).
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) from the burette in small increments.
-
Data Collection: Record the pH of the solution after each addition of the base.
-
Data Analysis: Plot a titration curve of pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of logP (Shake-Flask Method)
Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound. The shake-flask method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrumentation for concentration determination (e.g., HPLC-UV)
Procedure:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: Prepare a solution of this compound in one of the pre-saturated phases (e.g., water). Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated phase (n-octanol).
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to ensure a clean separation.
-
Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Signaling and Experimental Workflows
While specific signaling pathways directly involving this compound are not well-documented, as a keto fatty acid, it is expected to be involved in fatty acid metabolism. The following diagrams illustrate a general workflow for studying the effects of this compound on cellular metabolism and a simplified representation of fatty acid β-oxidation and ketogenesis.
Caption: General workflow for investigating the cellular effects of this compound.
Caption: Simplified pathway of keto fatty acid metabolism.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources of 9-Ketotridecanoic Acid and Related Keto Fatty Acids
Abstract
9-Ketotridecanoic acid is a specific medium-chain keto fatty acid that is not extensively documented as a naturally occurring compound in plants, fungi, or microorganisms. This technical guide addresses this information gap by providing a comprehensive overview of the known natural sources of other keto fatty acids, which can serve as a foundational resource for researchers interested in this class of molecules. The guide details the established methodologies for the extraction, isolation, and identification of fatty acids from natural sources, which are directly applicable to the study of 9-ketotridecanoic acid. Furthermore, it explores the biosynthetic pathways of related fatty acids to provide a theoretical framework for the potential natural synthesis of 9-ketotridecanoic acid. This document is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.
Introduction: The Scarcity of 9-Ketotridecanoic Acid in Nature
An extensive review of scientific literature reveals a notable lack of direct reports on the isolation of 9-ketotridecanoic acid from natural sources. While a vast array of fatty acids have been identified from plants, fungi, and bacteria, 9-ketotridecanoic acid remains an elusive molecule in natural product databases. This scarcity suggests that it may be a rare metabolite, present in concentrations below the detection limits of standard analytical methods, or synthesized under specific, yet-to-be-discovered, biological conditions.
However, the broader class of keto fatty acids is well-represented in nature and exhibits a range of biological activities. These related compounds offer valuable insights into the potential roles and biosynthetic origins of molecules like 9-ketotridecanoic acid. This guide, therefore, focuses on the natural occurrence of these analogous keto fatty acids and the established methodologies for their study.
Natural Sources of Keto Fatty Acids
While specific data for 9-ketotridecanoic acid is unavailable, other keto fatty acids have been identified in various natural sources. These findings are crucial for researchers as the organisms and pathways involved may provide leads for discovering novel keto fatty acids.
Keto Fatty Acids in Plants
Plants are a rich source of diverse fatty acids, including those with keto functional groups. These compounds are often involved in plant defense and signaling pathways.[1] For instance, licanic acid (4-oxo-cis-9,trans-11,trans-13-octadecatrienoic acid) is a well-known keto fatty acid found in high concentrations in the seed oil of Licania rigida.[2] Plant oxylipins, a family of oxygenated fatty acids, include various ketols that play roles in stress responses.[1]
Keto Fatty Acids in Fungi and Bacteria
Microorganisms, including fungi and bacteria, are also known to produce keto fatty acids. These compounds can be intermediates in fatty acid metabolism or specialized secondary metabolites with bioactive properties. The octadecanoids, which are oxygenated 18-carbon fatty acids, and their metabolic pathways have been studied in bacteria and fungi.[3]
The following table summarizes the occurrence of some known keto fatty acids in natural sources.
| Keto Fatty Acid | Chemical Name | Natural Source(s) | Reference(s) |
| Licanic Acid | 4-oxo-cis-9,trans-11,trans-13-octadecatrienoic acid | Seed oil of Licania rigida | [2] |
| Ketols (general) | Hydroxy-keto fatty acids | Various plants (as oxylipins) | [1] |
| Octadecanoids (keto-forms) | Oxygenated 18-carbon fatty acids | Fungi, Bacteria | [3] |
Experimental Protocols for the Isolation and Identification of Fatty Acids
The methodologies for isolating and identifying fatty acids are well-established and can be adapted for the search and analysis of 9-ketotridecanoic acid. A general workflow is presented below, followed by detailed protocols.
General Workflow
The process begins with the extraction of lipids from the source material, followed by saponification to release free fatty acids, derivatization to enhance volatility for gas chromatography, and finally, chromatographic separation and spectroscopic identification.
Detailed Methodologies
3.2.1. Lipid Extraction
The choice of extraction method depends on the nature of the source material.
-
For Plant Tissues: A common method involves grinding the tissue in a mixture of chloroform and methanol, followed by the addition of water to achieve phase separation. The lipids partition into the chloroform layer.[4]
-
For Microbial Cultures: Cells are harvested and extracted with a solvent system like chloroform:methanol:water, often with cell disruption techniques such as sonication or bead beating.
-
Soxhlet Extraction: This is a continuous extraction method using a non-polar solvent and is suitable for solid samples.[5]
3.2.2. Saponification and Liberation of Free Fatty Acids
To analyze the total fatty acid profile, the ester linkages in lipids (e.g., triglycerides, phospholipids) are cleaved.
-
The crude lipid extract is dissolved in a methanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
The mixture is refluxed to ensure complete hydrolysis.
-
After saponification, the solution is acidified (e.g., with HCl) to protonate the fatty acid salts, yielding free fatty acids.
-
The free fatty acids are then extracted into an organic solvent such as hexane or diethyl ether.
3.2.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography (GC), fatty acids are typically converted to their more volatile methyl esters.
-
The free fatty acid sample is treated with a methylating agent. Common reagents include boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[5]
-
The reaction mixture is heated to drive the esterification to completion.
-
The resulting FAMEs are extracted into hexane for GC analysis.
3.2.4. Chromatographic and Spectroscopic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the individual FAMEs based on their volatility and polarity. The mass spectrometer then fragments the FAMEs, providing a mass spectrum that can be used to identify the compound by comparison to spectral libraries or by interpretation of the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of underivatized fatty acids, particularly when coupled with mass spectrometry (LC-MS).[6] This is especially useful for less volatile or thermally labile fatty acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of novel fatty acids. NMR can provide detailed information about the carbon skeleton, the position of functional groups (like the keto group), and the stereochemistry of the molecule.
Potential Biosynthetic Pathways of 9-Ketotridecanoic Acid
The biosynthesis of fatty acids is a well-understood process that can be modified to produce a variety of fatty acid structures. While the specific pathway to 9-ketotridecanoic acid is not known, we can hypothesize its formation based on known enzymatic reactions.
The standard fatty acid synthesis pathway involves the sequential addition of two-carbon units from malonyl-CoA.[7][8] The formation of a keto group can occur through several mechanisms, including the oxidation of a hydroxyl group or as an intermediate in fatty acid metabolism.
A plausible pathway for 9-ketotridecanoic acid could involve:
-
The synthesis of a 13-carbon fatty acid backbone.
-
Hydroxylation at the C9 position by a specific hydroxylase enzyme.
-
Oxidation of the 9-hydroxy group to a ketone by a dehydrogenase.
Conclusion and Future Research Directions
The natural occurrence of 9-ketotridecanoic acid remains to be definitively established. However, the existence of other keto fatty acids in nature suggests that its presence in some organisms is plausible. Future research in this area should focus on:
-
Screening of Diverse Natural Sources: A systematic screening of a wide range of plants, fungi, and bacteria, particularly those known to produce unusual fatty acids, may lead to the discovery of natural sources of 9-ketotridecanoic acid.
-
Advanced Analytical Techniques: The use of highly sensitive analytical methods, such as LC-MS/MS, will be crucial for detecting potentially low concentrations of this compound in complex natural extracts.
-
Metabolic Engineering: If a biosynthetic pathway can be elucidated or hypothesized, it may be possible to engineer microorganisms to produce 9-ketotridecanoic acid for further study and potential applications.
This guide provides the necessary background and methodological framework for researchers to embark on the exciting challenge of discovering and characterizing novel keto fatty acids like 9-ketotridecanoic acid from the vast chemical diversity of the natural world.
References
- 1. Ketols Emerge as Potent Oxylipin Signals Regulating Diverse Physiological Processes in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods [mdpi.com]
- 6. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
Mass Spectrometry Analysis of 9-Oxotridecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the mass spectrometry-based analysis of 9-Oxotridecanoic acid, a keto-fatty acid with emerging significance in various biological processes. This document details experimental protocols, data presentation, and key visualizations to aid researchers in the accurate and robust quantification and characterization of this molecule.
Introduction
This compound is a C13 oxo-fatty acid. The analysis of such molecules is crucial for understanding their roles in cellular signaling and disease. Mass spectrometry, coupled with liquid chromatography, offers the high sensitivity and specificity required for the detection and quantification of this compound in complex biological matrices. This guide outlines a typical workflow for such an analysis.
Experimental Protocols
A successful analysis of this compound relies on meticulous sample preparation and optimized analytical conditions. The following protocols are generalized from established methods for keto acid analysis and can be adapted for specific research needs.
Sample Preparation: Extraction from Biological Matrices
The choice of extraction method depends on the sample type (e.g., plasma, tissue, cell culture). A common approach involves protein precipitation followed by liquid-liquid or solid-phase extraction.
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise volume (e.g., 100 µL of plasma or a homogenized tissue supernatant) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound) to each sample to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol (e.g., 400 µL for a 100 µL sample). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
Acidification: Acidify the supernatant to a pH of approximately 3-4 with a dilute acid (e.g., 1% formic acid) to ensure the carboxylic acid group is protonated.
-
Liquid-Liquid Extraction: Add an equal volume of a non-polar solvent such as ethyl acetate. Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic layer containing the this compound.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the liquid chromatography system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic separation is essential to resolve this compound from other isomers and matrix components before detection by the mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Ion Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Presentation
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The concentrations of the analyte in the samples are then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Table 3: Illustrative MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 227.16 | To be determined empirically | To be determined empirically |
| Internal Standard | Dependent on the standard used | Dependent on the standard used | To be determined empirically |
Note: The exact m/z values for product ions and the optimal collision energy need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Visualization of Workflow and Fragmentation
Experimental Workflow
The overall process from sample collection to data analysis can be visualized as a streamlined workflow.
Caption: Experimental workflow for this compound analysis.
Proposed Mass Spectral Fragmentation Pathway
The fragmentation of oxo-fatty acids in negative ion mode ESI-MS/MS is characterized by cleavages at positions alpha, beta, and gamma relative to the carbonyl group. The following diagram illustrates the expected fragmentation pattern for the [M-H]⁻ ion of this compound.
Caption: Proposed fragmentation of this compound.
An In-depth Technical Guide to the NMR Spectroscopy of 9-Oxotridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxotridecanoic acid is a keto-fatty acid whose structure and dynamics can be thoroughly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the theoretical ¹H and ¹³C NMR spectral data for this compound, detailed experimental protocols for its analysis, and a logical workflow for spectroscopic investigation. The data presented herein is compiled based on established principles of NMR spectroscopy and data from analogous structures.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). These values are estimations based on the analysis of similar aliphatic ketones and carboxylic acids.
¹H NMR Spectral Data (Predicted)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | 11.5 - 12.0 | singlet (broad) | - | 1H |
| 2 | 2.35 | triplet | 7.5 | 2H |
| 3 | 1.63 | quintet | 7.5 | 2H |
| 4-7 | 1.25 - 1.35 | multiplet | - | 8H |
| 8 | 2.42 | triplet | 7.4 | 2H |
| 10 | 2.42 | triplet | 7.4 | 2H |
| 11 | 1.58 | sextet | 7.4 | 2H |
| 12 | 1.28 | multiplet | - | 2H |
| 13 | 0.88 | triplet | 7.2 | 3H |
¹³C NMR Spectral Data (Predicted)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 179.5 |
| 2 | 34.1 |
| 3 | 24.6 |
| 4 | 28.9 |
| 5 | 29.1 |
| 6 | 29.2 |
| 7 | 23.8 |
| 8 | 42.8 |
| 9 | 211.2 |
| 10 | 42.8 |
| 11 | 23.5 |
| 12 | 31.5 |
| 13 | 14.0 |
Experimental Protocols
A generalized yet detailed methodology for acquiring high-quality NMR spectra of this compound is outlined below. This protocol is based on standard practices for the analysis of keto acids.[1][2]
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.[1][2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Set a spectral width of approximately 220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a compound like this compound, from sample preparation to final structure elucidation.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathways
Currently, there is no specific, well-documented signaling pathway in which this compound has a defined role. As a fatty acid, it is likely involved in lipid metabolism. Further research would be required to elucidate any specific signaling functions. The following diagram illustrates a generalized logical flow for investigating the potential role of a novel compound in a biological pathway.
Caption: Investigating a compound's role in a signaling pathway.
References
The Unseen Regulators: A Technical Guide to the Biological Significance of 9-Oxo Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipid signaling, a class of molecules known as 9-oxo fatty acids is emerging as a pivotal player in a range of physiological and pathological processes. These oxidized lipids, derived from polyunsaturated fatty acids, are no longer considered mere byproducts of cellular metabolism but are now recognized as potent signaling molecules with diverse biological activities. This technical guide provides an in-depth exploration of the core biological significance of 9-oxo fatty acids, with a particular focus on 9-oxo-octadecadienoic acid (9-oxo-ODA). We will delve into their signaling pathways, quantitative effects, and the experimental methodologies used to uncover their functions, offering a valuable resource for researchers and professionals in drug development.
Core Biological Functions and Signaling Pathways
The most well-characterized biological function of 9-oxo fatty acids, particularly 9-oxo-ODA, is their role as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2][3]. PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle.
The 9-Oxo-ODA-PPARα Signaling Axis
The activation of PPARα by 9-oxo-ODA initiates a cascade of events that ultimately leads to the increased expression of genes involved in fatty acid uptake, β-oxidation, and ketogenesis. This signaling pathway is crucial for maintaining energy homeostasis and managing lipid levels in the body.
Here is a diagram illustrating the 9-oxo-ODA-PPARα signaling pathway:
The activation of this pathway by 9-oxo-ODA, found abundantly in tomatoes, has been shown to decrease triglyceride accumulation in hepatocytes, highlighting its potential therapeutic value in metabolic disorders[1][3]. Its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also a potent PPARα activator found in tomato juice, has demonstrated similar effects in decreasing plasma and hepatic triglycerides in obese diabetic mice[4][5][6][7][8][9].
Anti-Inflammatory and Anti-Cancer Activities
Beyond their metabolic roles, 9-oxo fatty acids exhibit significant anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Signaling: 8-oxo-9-octadecenoic acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways in macrophages. It suppresses the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[10]. This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[10].
The following diagram illustrates the anti-inflammatory signaling of 8-oxo-9-octadecenoic acid:
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 9. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 9-Oxotridecanoic Acid: A Technical Guide for Identification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxotridecanoic acid, a C13 oxo-fatty acid, represents a class of lipid molecules with potential significance in various biological processes. While research on this specific molecule is emerging, its structural similarity to other biologically active oxo-fatty acids suggests it may play a role in cellular signaling and metabolic pathways. This technical guide provides a comprehensive overview of the methodologies required for the identification and quantification of this compound in biological samples. It details the necessary experimental protocols, from sample extraction to advanced analytical techniques, and presents a framework for data interpretation. Due to the limited availability of specific data for this compound, this guide leverages established methods for similar analytes to provide a robust starting point for researchers.
Introduction to this compound
This compound is a 13-carbon saturated fatty acid with a ketone group at the ninth carbon. Its structure suggests it may be an intermediate in fatty acid metabolism or a signaling molecule. While its precise biological functions are not yet fully elucidated, other oxo-fatty acids, such as 9-oxooctadecadienoic acid (9-oxo-ODA), have been shown to act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. The identification and quantification of this compound in biological samples are crucial steps toward understanding its physiological and pathological roles.
Analytical Approaches for the Identification and Quantification of this compound
The analysis of this compound in complex biological matrices requires a multi-step approach involving extraction, derivatization (for certain techniques), and instrumental analysis. The two primary analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Extraction
The initial step in the analytical workflow is the efficient extraction of lipids, including this compound, from the biological sample (e.g., plasma, tissue homogenate, cell culture). A widely used method is the Folch or Bligh-Dyer liquid-liquid extraction, which utilizes a chloroform/methanol/water solvent system to partition lipids into an organic phase.
Experimental Protocol: Lipid Extraction from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound, if available, or a structurally similar odd-chain fatty acid).
-
Solvent Addition: Add 400 µL of ice-cold methanol and vortex thoroughly to precipitate proteins.
-
Phase Separation: Add 800 µL of chloroform and vortex again. Then, add 200 µL of water to induce phase separation.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., hexane for GC-MS derivatization, or methanol/water for LC-MS).
Lipid Extraction Workflow from Biological Samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Experimental Protocol: Derivatization for GC-MS Analysis
-
Methoximation: To the dried lipid extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step protects the keto group.
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Derivatization Workflow for GC-MS Analysis of Oxo-Fatty Acids.
Data Presentation: Hypothetical GC-MS Quantitative Data
Due to the lack of published data for this compound, the following table is for illustrative purposes to demonstrate the requested data presentation format.
| Analyte | Sample Type | Concentration (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | Human Plasma | 5.2 ± 1.3 | 0.5 | 1.5 |
| This compound | Rat Liver | 12.8 ± 3.1 | 0.5 | 1.5 |
| This compound | Cell Culture Media | 2.1 ± 0.8 | 0.5 | 1.5 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of molecules, including those that are not amenable to GC-MS. For oxo-fatty acids, LC-MS/MS can often be performed without derivatization, although derivatization can be used to enhance ionization efficiency.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound (C13H24O3, MW: 228.33), the precursor ion would be [M-H]⁻ at m/z 227.16. Product ions would need to be determined by infusion of a standard.
-
LC-MS/MS Workflow for this compound Analysis.
Data Presentation: Hypothetical LC-MS/MS Quantitative Data
| Analyte | Sample Type | Concentration (pg/mL) | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) |
| This compound | Human Plasma | 520 ± 110 | 50 | 150 |
| This compound | Mouse Brain | 850 ± 230 | 50 | 150 |
| This compound | HUVEC Cell Lysate | 180 ± 45 | 50 | 150 |
Potential Signaling Pathways and Biological Relevance
While no specific signaling pathways have been definitively identified for this compound, its structural similarity to other oxo-fatty acids allows for informed hypotheses.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a central role in lipid and glucose metabolism. Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is plausible that this compound could act as a ligand for one of the PPAR isoforms (α, β/δ, or γ), thereby influencing gene expression related to fatty acid oxidation, adipogenesis, and inflammation.
Hypothesized PPAR Signaling Pathway for this compound.
Conclusion and Future Directions
The identification and quantification of this compound in biological samples present an exciting frontier in lipid research. This technical guide provides a robust framework of established analytical methodologies that can be adapted for this specific molecule. Future research should focus on the synthesis of a this compound analytical standard and its stable isotope-labeled internal standard to enable accurate quantification and method validation. Furthermore, studies are needed to explore its natural occurrence, biosynthetic pathways, and specific biological functions, particularly its potential role as a signaling molecule in health and disease. Unraveling the biology of this compound may open new avenues for therapeutic interventions in metabolic and inflammatory disorders.
Enzymatic Synthesis of 9-Oxotridecanoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxotridecanoic acid is a specialty chemical with potential applications in various industrial sectors, including pharmaceuticals and polymer synthesis. Traditional chemical synthesis routes for oxo-fatty acids often involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis presents a green and highly selective alternative. This technical guide explores potential biocatalytic strategies for the synthesis of this compound, focusing on two promising enzymatic pathways: the lipoxygenase-hydroperoxide lyase cascade and the alcohol dehydrogenase-mediated oxidation of a hydroxy fatty acid precursor. While a direct, established enzymatic route for this compound is not yet prominent in published literature, this paper outlines prospective methodologies based on well-characterized analogous reactions. Detailed theoretical experimental protocols and data presentation formats are provided to guide researchers in developing a viable biocatalytic process.
Introduction
The demand for sustainable and environmentally friendly chemical manufacturing processes has driven significant research into biocatalysis. Enzymes offer high specificity and efficiency under mild conditions, making them ideal catalysts for the synthesis of fine chemicals. This compound, a C13 oxo-fatty acid, represents a molecule of interest for which enzymatic synthesis could provide a significant advantage over conventional chemical methods. This document details two potential enzymatic pathways for its production.
Proposed Enzymatic Pathways
Two primary enzymatic routes are proposed for the synthesis of this compound.
Pathway 1: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Cascade
This pathway mimics the natural plant "green leaf volatile" pathway and involves a two-step enzymatic cascade starting from a suitable C13 unsaturated fatty acid.
-
Step 1: Dioxygenation. A lipoxygenase (LOX) would catalyze the insertion of molecular oxygen into a C13 polyunsaturated fatty acid at the C-9 position to form 9-hydroperoxy-tridecadienoic acid. The substrate specificity of the LOX is the critical factor in this step.
-
Step 2: Cleavage. A hydroperoxide lyase (HPL) would then cleave the 9-hydroperoxy intermediate to yield this compound and a C4 aldehyde.
Pathway 2: Alcohol Dehydrogenase (ADH) Oxidation
This pathway utilizes an alcohol dehydrogenase to oxidize a 9-hydroxytridecanoic acid precursor.
-
Step 1: Precursor Synthesis. 9-hydroxytridecanoic acid would need to be synthesized, potentially through chemical means or via a microbial hydroxylation process.
-
Step 2: Oxidation. An alcohol dehydrogenase (ADH) with activity towards long-chain secondary hydroxy fatty acids would catalyze the oxidation of the hydroxyl group at the C-9 position to a ketone, yielding this compound.
Data Presentation: Key Enzyme Characteristics
A comprehensive understanding of the enzymes involved is crucial for process development. The following tables summarize the key characteristics of the enzyme classes required for the proposed pathways, based on existing literature for similar substrates.
| Enzyme Class | Enzyme Commission (EC) Number | Typical Substrates | Key Reaction Parameters | Potential Sources |
| Lipoxygenase (LOX) | EC 1.13.11.- | Polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) | pH: 6.0-9.0; Temperature: 20-40 °C; Requires O₂ | Soybean, potato, various plants, recombinant microorganisms |
| Hydroperoxide Lyase (HPL) | EC 4.1.2.- | Fatty acid hydroperoxides (e.g., 9-HPODE, 13-HPODE) | pH: 6.0-8.0; Temperature: 20-35 °C | Cucumber, alfalfa, guava, recombinant microorganisms |
| Alcohol Dehydrogenase (ADH) | EC 1.1.1.- | Primary and secondary alcohols, including long-chain fatty alcohols | pH: 7.0-9.0; Temperature: 25-50 °C; Requires NAD⁺/NADP⁺ as a cofactor | Saccharomyces cerevisiae, Thermoanaerobacter ethanolicus, various bacteria and fungi |
Experimental Protocols
The following are detailed, albeit theoretical, experimental protocols for the key enzymatic steps in the proposed pathways.
Protocol for LOX/HPL Cascade Synthesis
Objective: To screen for and optimize the enzymatic cascade for the production of this compound from a C13 unsaturated fatty acid.
Materials:
-
Putative C13 unsaturated fatty acid substrate (e.g., trideca-10,12-dienoic acid)
-
Screening library of lipoxygenase enzymes (commercial or crude extracts)
-
Screening library of hydroperoxide lyase enzymes (commercial or crude extracts)
-
Borate buffer (50 mM, pH 9.0)
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
GC-MS for analysis
Procedure:
-
Substrate Preparation: Dissolve the C13 unsaturated fatty acid in ethanol to a stock concentration of 100 mM.
-
Lipoxygenase Reaction:
-
In a 10 mL glass vial, add 5 mL of 50 mM borate buffer (pH 9.0).
-
Add the C13 fatty acid substrate to a final concentration of 1 mM.
-
Initiate the reaction by adding 100 µL of the lipoxygenase solution.
-
Incubate at 25°C with vigorous shaking for 1 hour to ensure sufficient oxygenation.
-
-
Hydroperoxide Lyase Reaction:
-
Adjust the pH of the reaction mixture to 7.0 using 1 M HCl.
-
Add 100 µL of the hydroperoxide lyase solution.
-
Continue incubation at 25°C with shaking for another 2 hours.
-
-
Product Extraction and Analysis:
-
Acidify the reaction mixture to pH 3.0 with 1 M HCl.
-
Extract the products with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Derivatize the residue (e.g., by methylation with diazomethane) and analyze by GC-MS to identify and quantify this compound.
-
Protocol for ADH-Mediated Oxidation
Objective: To screen for and optimize the enzymatic oxidation of 9-hydroxytridecanoic acid.
Materials:
-
9-hydroxytridecanoic acid
-
Screening library of alcohol dehydrogenase enzymes
-
NAD⁺ or NADP⁺ (depending on the ADH)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Ketone reductase (for cofactor regeneration, optional)
-
Isopropanol (for cofactor regeneration, optional)
-
HPLC for analysis
Procedure:
-
Reaction Setup:
-
In a 2 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM 9-hydroxytridecanoic acid
-
2 mM NAD⁺ or NADP⁺
-
(Optional for cofactor regeneration) 5% v/v isopropanol and 1 U/mL ketone reductase
-
-
Initiate the reaction by adding 50 µL of the alcohol dehydrogenase solution.
-
-
Incubation: Incubate the reaction mixture at 30°C for 24 hours with gentle shaking.
-
Sample Preparation and Analysis:
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC using a C18 column to quantify the conversion of 9-hydroxytridecanoic acid to this compound.
-
Visualizations of Proposed Pathways and Workflows
Signaling Pathways and Experimental Workflows
Conclusion and Future Outlook
The enzymatic synthesis of this compound is a promising area of research that aligns with the principles of green chemistry. While direct biocatalytic routes are not yet established, the proposed pathways utilizing lipoxygenase/hydroperoxide lyase cascades or alcohol dehydrogenase-mediated oxidation provide a solid foundation for future investigation. The key challenges will be in identifying enzymes with the desired substrate specificity for C13 fatty acids. Advances in protein engineering and high-throughput screening will undoubtedly accelerate the discovery and development of suitable biocatalysts for the efficient and sustainable production of this compound. This guide serves as a starting point for researchers to explore and develop novel enzymatic processes for this valuable specialty chemical.
Putative Metabolic Pathways of 9-Oxotridecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxotridecanoic acid is a C13 oxo-fatty acid whose metabolic fate has not been extensively elucidated. This document outlines the putative metabolic pathways of this compound, drawing upon established principles of fatty acid metabolism and analogous pathways for similar molecules. The proposed pathways include both the biosynthesis and degradation of this molecule. This guide provides a theoretical framework to direct future experimental investigations into the metabolism and potential physiological roles of this compound.
Introduction
Oxo fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These molecules are involved in various biological processes, and their metabolism is of significant interest to researchers in fields ranging from biochemistry to drug development. This compound, a 13-carbon fatty acid with a ketone group at the ninth carbon, is a relatively understudied member of this class. Understanding its metabolic pathways is crucial for elucidating its potential biological functions and its role in health and disease. This technical guide synthesizes current knowledge of fatty acid metabolism to propose putative biosynthetic and degradative pathways for this compound.
Putative Biosynthesis of this compound
The biosynthesis of this compound has not been experimentally demonstrated. However, a plausible pathway can be proposed by analogy to the known biosynthesis of 9-oxononanoic acid from linoleic acid. This pathway would likely involve the oxidative cleavage of a longer-chain unsaturated fatty acid. A hypothetical precursor for this compound could be a C18 fatty acid with a double bond at the ω-6 position, such as linoleic acid.
The proposed biosynthetic pathway involves a two-step enzymatic cascade:
-
Lipoxygenase-mediated oxidation: A lipoxygenase (LOX) enzyme would catalyze the dioxygenation of a polyunsaturated fatty acid precursor at the C-9 position, forming a 9-hydroperoxy intermediate.
-
Hydroperoxide lyase-mediated cleavage: A hydroperoxide lyase (HPL) would then cleave the 9-hydroperoxy intermediate, yielding this compound and a shorter aldehyde fragment.
Caption: A putative biosynthetic pathway for this compound.
Putative Degradation of this compound
The degradation of this compound is expected to proceed via a modified β-oxidation pathway. As an odd-chain fatty acid, its complete oxidation would yield both acetyl-CoA and a terminal propionyl-CoA molecule. The presence of the 9-oxo group necessitates additional enzymatic steps for its removal before the carbon chain can be fully processed by the β-oxidation spiral.
The proposed degradation pathway can be broken down into the following stages:
-
Activation: this compound is first activated to its coenzyme A (CoA) thioester, 9-oxotridecanoyl-CoA, by an acyl-CoA synthetase in the cytoplasm. This reaction requires ATP.
-
Transport: The activated fatty acid is transported into the mitochondrial matrix via the carnitine shuttle.
-
Reduction of the Oxo Group: Within the mitochondrion, the 9-oxo group is likely reduced to a hydroxyl group by a ketoacyl reductase, an enzyme that uses NADH or NADPH as a reducing agent. This would form 9-hydroxytridecanoyl-CoA.
-
β-Oxidation: The resulting 9-hydroxytridecanoyl-CoA would then enter the standard β-oxidation spiral. The hydroxyl group at an odd-numbered carbon does not interfere with the typical β-oxidation enzymes which act on the β-carbon (C-3). The fatty acid chain would undergo multiple cycles of oxidation, hydration, oxidation, and thiolysis.
-
Final Products: Being a C13 fatty acid, β-oxidation would proceed through five cycles, yielding five molecules of acetyl-CoA and one molecule of propionyl-CoA. The acetyl-CoA can enter the citric acid cycle for further oxidation, while the propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle.
Caption: A putative degradation pathway for this compound.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the literature for the metabolic pathways of this compound. The following table provides a hypothetical summary of the types of quantitative data that would be essential to collect to validate and characterize these putative pathways.
| Parameter | Enzyme | Substrate | Hypothetical Value | Significance |
| Km | Lipoxygenase | Polyunsaturated Fatty Acid | 10-50 µM | Substrate affinity for the biosynthetic enzyme. |
| kcat | Lipoxygenase | Polyunsaturated Fatty Acid | 50-200 s-1 | Catalytic turnover rate of the biosynthetic enzyme. |
| Km | Hydroperoxide Lyase | 9-Hydroperoxy Fatty Acid | 5-25 µM | Substrate affinity for the cleavage enzyme. |
| kcat | Hydroperoxide Lyase | 9-Hydroperoxy Fatty Acid | 100-500 s-1 | Catalytic turnover rate of the cleavage enzyme. |
| Km | Acyl-CoA Synthetase | This compound | 20-100 µM | Substrate affinity for the activation enzyme. |
| kcat | Acyl-CoA Synthetase | This compound | 10-40 s-1 | Catalytic turnover rate of the activation enzyme. |
| Km | Ketoacyl Reductase | 9-Oxotridecanoyl-CoA | 15-75 µM | Substrate affinity for the reductase enzyme. |
| kcat | Ketoacyl Reductase | 9-Oxotridecanoyl-CoA | 25-100 s-1 | Catalytic turnover rate of the reductase enzyme. |
Experimental Protocols
The investigation of the putative metabolic pathways of this compound would require a combination of in vitro and in vivo experimental approaches.
In Vitro Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthesis and degradation of this compound.
Methodology:
-
Enzyme Source: Recombinant expression and purification of candidate enzymes (lipoxygenases, hydroperoxide lyases, acyl-CoA synthetases, ketoacyl reductases) from relevant biological sources (e.g., plant, mammalian, or microbial).
-
Substrate Synthesis: Chemical or enzymatic synthesis of this compound and its proposed intermediates (e.g., 9-hydroperoxy fatty acids, 9-oxotridecanoyl-CoA).
-
Assay Conditions: Reactions would be carried out in appropriate buffer systems at optimal pH and temperature.
-
Detection of Products: The formation of products would be monitored using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Kinetic Analysis: Michaelis-Menten kinetics would be determined by varying the substrate concentration and measuring the initial reaction velocity.
Caption: A generalized workflow for in vitro enzyme assays.
In Vivo Metabolic Tracing
Objective: To track the metabolic fate of this compound in a cellular or whole-organism context.
Methodology:
-
Isotopic Labeling: Synthesis of isotopically labeled this compound (e.g., with 13C or 2H).
-
Administration: Introduction of the labeled compound to cell cultures or model organisms (e.g., mice, rats).
-
Sample Collection: Collection of biological samples (cells, tissues, biofluids) at various time points.
-
Metabolite Extraction: Extraction of metabolites from the collected samples.
-
Mass Spectrometry Analysis: Analysis of the extracts using LC-MS or GC-MS to identify and quantify the labeled metabolites. This will reveal the downstream products of this compound degradation and any potential biosynthetic products derived from it.
Caption: A generalized workflow for in vivo metabolic tracing studies.
Conclusion
The metabolic pathways of this compound remain to be experimentally validated. The putative biosynthetic and degradative pathways outlined in this technical guide provide a robust framework for initiating such investigations. By employing the described experimental protocols, researchers can begin to unravel the metabolic fate of this intriguing oxo fatty acid, paving the way for a deeper understanding of its physiological significance and its potential as a therapeutic target or biomarker. Future research in this area will be critical to filling the current knowledge gap in the broader field of lipid metabolism.
Methodological & Application
Application Notes and Protocols for the Quantification of 9-Oxotridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is no commercially available analytical standard for 9-Oxotridecanoic acid. The following application notes and protocols are based on established methods for the quantification of structurally similar oxo-fatty acids and represent a theoretical framework. This method requires thorough validation before implementation in a research or clinical setting.
Introduction
This compound is a 13-carbon fatty acid with a ketone group at the ninth position. While its specific biological roles and pathways are not well-elucidated, the analysis of oxo-fatty acids is of growing interest in biomedical research due to their potential involvement in signaling pathways and as biomarkers of oxidative stress. This document provides a detailed, albeit theoretical, protocol for the quantification of this compound in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established protocols for other oxidized fatty acids.[1][2]
I. Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and selective quantification of small molecules like this compound in complex biological samples.[3] The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Predicted Mass Spectrometric Parameters for this compound
The following parameters are predicted and must be empirically determined and optimized using a synthesized standard of this compound.
| Parameter | Predicted Value | Notes |
| Chemical Formula | C₁₃H₂₄O₃ | |
| Molecular Weight | 228.33 g/mol | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Precursor Ion (Q1) | m/z 227.16 | Represents the [M-H]⁻ ion. |
| Product Ions (Q3) | To be determined empirically | Predicted fragments could arise from cleavage alpha to the ketone or loss of water and CO₂. Typical fragmentation of carboxylic acids involves losses of H₂O (m/z 17) and COOH (m/z 45).[2] |
| Internal Standard | Tridecanoic acid-d₄ or other stable isotope-labeled C13 fatty acid | A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar odd-chain fatty acid, such as Tridecanoic acid, can be used.[3] |
II. Experimental Protocols
A. Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol is adapted from methods for the extraction of other oxidized fatty acids from plasma.[1]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Tridecanoic acid in methanol)
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 5 µL of formic acid to protonate the carboxylic acid group.
-
Add 1 mL of hexane for liquid-liquid extraction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
References
- 1. Phytanic Acid Metabolism | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 9-Oxotridecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the sensitive and selective analysis of 9-Oxotridecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is essential to facilitate its passage through the gas chromatograph. This document outlines two effective derivatization methods: silylation and pentafluorobenzyl (PFB) esterification. The subsequent GC-MS analysis provides robust quantification and structural confirmation, making this method highly suitable for researchers, scientists, and professionals in drug development and metabolic research.
Introduction
This compound is a keto fatty acid that may play a role in various biological processes. Accurate and reliable quantification of this and other oxo-fatty acids is crucial for understanding their physiological and pathological significance. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds like carboxylic acids requires a derivatization step to increase their volatility and improve chromatographic performance.[1][2] This protocol provides detailed procedures for the analysis of this compound in biological samples, including sample extraction, derivatization, and GC-MS analysis.
Experimental Protocols
-
This compound standard
-
Internal Standard (e.g., deuterated fatty acid)
-
Solvents: Methanol, Isooctane, Acetonitrile (HPLC grade)
-
Reagents for derivatization:
-
Silylation: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
PFB Esterification: Pentafluorobenzyl (PFB) bromide, N,N-Diisopropylethylamine (DIPEA)
-
-
Reagents for extraction: 1N Potassium hydroxide (KOH), 1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
This protocol is designed for the analysis of total fatty acids from a biological matrix (e.g., plasma, cells, or tissue).
-
To 100 µL of the sample (e.g., plasma), add a known amount of an appropriate internal standard (e.g., a deuterated analog).
-
For total fatty acid analysis, perform saponification by adding 500 µL of 1N KOH in methanol and incubating at 60°C for 1 hour.[3]
-
Acidify the sample to a pH below 3 using 1N HCl.[3]
-
Extract the fatty acids by adding 1.5 mL of isooctane, vortexing for 1 minute, and centrifuging to separate the phases.[3]
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Dry the combined organic extract under a gentle stream of nitrogen.
Method A: Silylation
-
To the dried lipid extract, add 50 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Method B: Pentafluorobenzyl (PFB) Esterification
-
Reconstitute the dried lipid extract in 25 µL of a 1% DIPEA solution in acetonitrile.[3][4]
-
Add 25 µL of a 1% PFB bromide solution in acetonitrile.[3][4]
-
Vortex the mixture and let it react at room temperature for 20-30 minutes.[3][4]
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of isooctane for GC-MS analysis.[4]
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters. These may need to be optimized for your specific instrument.
| Parameter | Silylated Derivative | PFB Derivative |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 250°C | 280°C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min | Initial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 10 min |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 230°C | 150°C |
| Quadrupole Temp. | 150°C | 150°C |
| Monitored Ions | To be determined empirically. Likely fragments from the loss of methyl and trimethylsilyl groups. | [M-PFB]⁻ and other characteristic fragments. |
Data Presentation
The quantitative data for this compound should be summarized in a table for clear comparison.
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration |
| Standard 1 | e.g., 15.2 | |||
| Standard 2 | e.g., 15.2 | |||
| Sample 1 | e.g., 15.2 | |||
| Sample 2 | e.g., 15.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample collection to data analysis.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Derivatization of 9-Oxotridecanoic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxotridecanoic acid is a keto-fatty acid that is of growing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate and sensitive quantification of this molecule in biological matrices is crucial for understanding its metabolic pathways, identifying its potential as a biomarker, and for applications in drug development. However, the inherent chemical properties of this compound, particularly the presence of a ketone group and a carboxylic acid moiety, present analytical challenges, including poor chromatographic retention, thermal instability, and low ionization efficiency in mass spectrometry.
Chemical derivatization is a powerful strategy to overcome these challenges by modifying the analyte to improve its analytical characteristics. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is the most common and effective approach for keto acids. This procedure protects the reactive ketone and carboxylic acid groups, increases volatility, and enhances thermal stability, making the analyte suitable for gas chromatography.
Protocol 1: Methoximation and Silylation for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of keto acids and other metabolites.
Materials:
-
This compound standard
-
Sample containing this compound (e.g., plasma, tissue homogenate)
-
Pyridine
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain keto acid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of sample (plasma, serum, or tissue homogenate), add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a mixture of hexane and isopropanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Methoximation:
-
Reconstitute the dried extract in 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes to convert the ketone group to its methoxime derivative.
-
-
Silylation:
-
After cooling to room temperature, add 30 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Vortex thoroughly.
-
Incubate at 60°C for 30 minutes to silylate the carboxylic acid group, forming a trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
After cooling, transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Workflow for GC-MS Derivatization
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention on reverse-phase columns. Two effective methods are presented: derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and with Girard's Reagent T.
Protocol 2: PFBHA Derivatization for LC-MS/MS Analysis
PFBHA reacts with the ketone group to form a stable oxime derivative. The pentafluorobenzyl group enhances electrophilicity, leading to improved ionization in negative-ion mode electrospray ionization (ESI).
Materials:
-
This compound standard
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile
-
Water, LC-MS grade
-
Formic acid
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
LC vials with inserts
Procedure:
-
Sample Preparation and Extraction:
-
Follow the same extraction procedure as described in Protocol 1.
-
-
PFBHA Derivatization:
-
Prepare a 10 mg/mL solution of PFBHA·HCl in water.
-
Reconstitute the dried sample extract in 50 µL of acetonitrile.
-
Add 50 µL of the PFBHA·HCl solution.
-
Vortex the mixture.
-
Incubate at 60°C for 60 minutes.
-
-
LC-MS/MS Analysis:
-
After cooling, centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an LC vial with an insert.
-
Analyze using a reverse-phase LC column (e.g., C18) with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detection is typically performed using negative-ion ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |
| Recovery | 90 - 115% |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 12% |
Protocol 3: Girard's Reagent T Derivatization for LC-MS/MS Analysis
Girard's Reagent T (GirT) introduces a permanently charged quaternary ammonium group upon reaction with the ketone, significantly enhancing ionization efficiency in positive-ion mode ESI.[1][2]
Materials:
-
This compound standard
-
Sample containing this compound
-
Girard's Reagent T
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
Methanol
-
Acetic acid
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
LC vials with inserts
Procedure:
-
Sample Preparation and Extraction:
-
Follow the same extraction procedure as described in Protocol 1.
-
-
Girard's Reagent T Derivatization:
-
Prepare a 10 mg/mL solution of Girard's Reagent T in methanol containing 5% acetic acid.
-
Reconstitute the dried sample extract in 100 µL of the Girard's Reagent T solution.
-
Vortex the mixture.
-
Incubate at 60°C for 30 minutes.[1]
-
-
LC-MS/MS Analysis:
-
After cooling, dilute the sample with the initial mobile phase if necessary.
-
Transfer the solution to an LC vial with an insert.
-
Analyze using a reverse-phase LC column with a suitable gradient.
-
Detection is performed using positive-ion ESI-MS/MS in MRM mode.
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 pg/mL |
| Recovery | 80 - 105% |
| Intra-day Precision (RSD) | < 12% |
| Inter-day Precision (RSD) | < 18% |
Experimental Workflow for LC-MS Derivatization
Caption: General workflow for the derivatization of this compound for LC-MS/MS analysis.
Biological Context and Metabolic Significance
This compound is an odd-chain keto-fatty acid. Odd-chain fatty acids are metabolized via β-oxidation to yield acetyl-CoA and, in the final cycle, propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production and providing intermediates for biosynthesis. The presence of the ketone group on this compound suggests it may be an intermediate in specific metabolic or signaling pathways that are currently under investigation.
Metabolic Fate of this compound
Caption: Simplified metabolic pathway of this compound.
Conclusion
The derivatization protocols outlined in these application notes provide robust and sensitive methods for the quantitative analysis of this compound in biological samples. The choice of derivatization reagent and analytical platform will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. For GC-MS, methoximation followed by silylation is the gold standard. For LC-MS, PFBHA derivatization offers excellent sensitivity in negative-ion mode, while Girard's Reagent T provides exceptional sensitivity in positive-ion mode. The successful application of these methods will facilitate further research into the biological roles of this compound.
References
Application Notes & Protocols: 9-Oxo-10(E),12(E)-octadecadienoic Acid as a Modulator of PPARα Signaling
Disclaimer: Information available in the public domain regarding "9-Oxotridecanoic acid" as a biomarker is scarce. However, a similarly named and structurally related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) , has garnered significant scientific interest for its biological activity. This document will focus on 9-oxo-ODA, a naturally occurring oxidized fatty acid found in tomatoes, and its role as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] These application notes are intended for researchers, scientists, and drug development professionals interested in the study of lipid metabolism and the potential therapeutic applications of PPARα agonists.
Introduction
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) is a derivative of linoleic acid that has been identified as a potent activator of PPARα.[2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipid metabolism.[4][5][6] As an agonist, 9-oxo-ODA can modulate these pathways, leading to effects such as decreased triglyceride accumulation in hepatocytes.[1][3] This makes 9-oxo-ODA a valuable research tool for investigating metabolic disorders and a potential candidate for therapeutic development. This document provides an overview of the biological context of 9-oxo-ODA, quantitative data, and detailed protocols for its extraction, quantification, and functional assessment.
Biological Context: The Role of 9-oxo-ODA in PPARα Signaling
9-oxo-ODA acts as a ligand for PPARα, a nuclear receptor primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6][7] Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[8] This binding event initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis, ultimately leading to a reduction in cellular and circulating lipid levels.[7] The investigation of 9-oxo-ODA's interaction with PPARα provides a model for understanding the regulation of lipid homeostasis and the potential for food-derived compounds to influence metabolic health.[3]
PPARα Signaling Pathway
Quantitative Data
The concentration of 9-oxo-ODA can vary depending on the tomato species and processing methods. The following table summarizes representative data on the content of 9-oxo-ODA and its isomer, 13-oxo-ODA, in different parts of the tomato fruit.
| Tissue | Condition | 9-oxo-ODA (µg/g fresh weight) | 13-oxo-ODA (µg/g fresh weight) |
| Gelatinous Tissue | Homogenized under liquid nitrogen | ~0.002 | Not reported |
| Sarcocarp | Homogenized under liquid nitrogen | ~0.1 | Not reported |
| Peel | Homogenized under liquid nitrogen | ~0.2 | Not reported |
| Peel Homogenate | Incubated at 37°C for 30 min | Markedly Increased | Markedly Increased |
| Data adapted from a study on the localization of oxo-ODAs in tomato fruit.[9] |
Experimental Protocols
Extraction of 9-oxo-ODA from Tomato Fruit
This protocol is adapted from a method for the extraction of oxo-ODAs from freeze-dried tomato samples.[9]
Materials:
-
Freeze-dried tomato sample
-
99.5% Ethanol
-
Internal standard (e.g., heptadecanoic acid)
-
Homogenizer
-
Centrifuge
-
0.2-µm PVDF membrane filters
-
UPLC/TOF-MS system
Procedure:
-
Weigh 100 mg of the freeze-dried tomato sample.
-
Add 1 mL of 99.5% ethanol containing a known concentration of the internal standard (e.g., 1 µg/mL).
-
Homogenize the sample.
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 1 mL of the extraction solvent.
-
Pool the supernatants.
-
Filter the pooled extract through a 0.2-µm PVDF membrane.
-
The filtrate is now ready for UPLC/TOF-MS analysis.
Quantification of 9-oxo-ODA by UPLC/TOF-MS
This is a general workflow for the analysis of 9-oxo-ODA. Specific parameters should be optimized based on the available instrumentation.
Instrumentation:
-
UPLC system coupled with a Time-of-Flight Mass Spectrometer (TOF-MS)
-
C18 column
Typical Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from A to B.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS Analysis: Full scan mode to detect the [M-H]⁻ ion of 9-oxo-ODA.
-
Quantification: Based on the peak area ratio of 9-oxo-ODA to the internal standard, using a standard curve generated with authentic 9-oxo-ODA.
PPARα Activation Luciferase Reporter Assay
This protocol outlines a cell-based assay to determine the agonist activity of 9-oxo-ODA on human PPARα.[1][10][11]
Materials:
-
Mammalian cells engineered to express human PPARα and a luciferase reporter gene under the control of a PPRE.
-
Cell culture medium and supplements.
-
9-oxo-ODA stock solution (in a suitable solvent like ethanol or DMSO).
-
Positive control (e.g., GW7647).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of 9-oxo-ODA and the positive control in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
Experimental Workflow Visualization
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. tandfonline.com [tandfonline.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. caymanchem.com [caymanchem.com]
The Therapeutic Potential of 9-Oxotridecanoic Acid: A Frontier in Lipid-Based Drug Discovery
Researchers, scientists, and drug development professionals are increasingly turning their attention to the untapped therapeutic potential of modified fatty acids. Among these, 9-Oxotridecanoic acid, a C13 oxo-fatty acid, represents a compelling yet largely unexplored molecule. While direct research on the therapeutic applications of this compound is currently limited in publicly available literature, the broader class of oxo-fatty acids has demonstrated significant biological activities, suggesting promising avenues for investigation.
This document aims to provide a foundational overview of the potential therapeutic applications of this compound, drawing inferences from the known activities of related oxo-fatty acids. It will also outline hypothetical experimental protocols and signaling pathways that could be explored to elucidate its specific effects.
Potential Therapeutic Applications: An Overview
Oxo-fatty acids, characterized by the presence of a ketone group along their aliphatic chain, are known to play roles in various physiological and pathophysiological processes. Research into analogous compounds suggests that this compound could possess therapeutic potential in the following areas:
-
Anti-inflammatory Activity: Certain oxo-fatty acids have been shown to exert anti-inflammatory effects. This suggests that this compound could potentially modulate inflammatory pathways, making it a candidate for the development of treatments for chronic inflammatory diseases.
-
Anticancer Properties: Some modified fatty acids exhibit anti-proliferative and pro-apoptotic effects on cancer cells. Investigating the impact of this compound on various cancer cell lines could reveal novel therapeutic strategies.
-
Metabolic Regulation: Fatty acids are central to metabolic health. The introduction of a ketone group could alter the metabolic fate and signaling properties of the fatty acid, potentially influencing conditions such as diabetes and metabolic syndrome.
Hypothetical Signaling Pathways
Based on the known mechanisms of other bioactive lipids, the following signaling pathways are plausible targets for this compound.
Caption: Potential signaling pathways for this compound.
Application Notes and Experimental Protocols
Due to the absence of specific experimental data for this compound, the following protocols are proposed as a starting point for investigation.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Cell Line | Hypothetical Value |
| IC50 (Anti-proliferative) | A549 (Lung Carcinoma) | 10-50 µM |
| K562 (Leukemia) | 5-25 µM | |
| EC50 (Anti-inflammatory) | RAW 264.7 (Macrophage) | 1-20 µM |
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Data Analysis: Calculate the EC50 value for the inhibition of NO and cytokine production.
Caption: Workflow for assessing anti-inflammatory activity.
Protocol 2: In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture A549 (lung carcinoma) and K562 (leukemia) cells in appropriate media.
-
MTT Assay:
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals and measure absorbance at 570 nm.
-
Calculate the IC50 value.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the IC50 concentration of this compound for 24 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify apoptotic cells.
-
Caption: Workflow for assessing anticancer activity.
Future Directions and Conclusion
The field of lipidomics is rapidly expanding, and the therapeutic potential of novel fatty acid derivatives like this compound is a promising area of research. The protocols and hypothetical pathways outlined here provide a framework for initiating investigations into its biological activities. Further research, including synthesis of the compound and comprehensive in vitro and in vivo studies, is essential to validate these potential applications and uncover the specific mechanisms of action. The exploration of this compound could lead to the development of a new class of therapeutics for a range of diseases.
Application Notes and Protocols: The Role of 9-Oxotridecanoic Acid in Cell Signaling
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific role of 9-Oxotridecanoic acid in cell signaling. Despite extensive searches for its biological activity, mechanism of action, and involvement in cellular communication, no direct research has been identified that elucidates its specific signaling pathways or molecular targets.
While the broader class of oxo-fatty acids is known to participate in various biological processes, the functions of the specific isomer, this compound, remain uncharacterized in the context of cell signaling. Research on structurally related molecules, such as other long-chain fatty acids, suggests potential areas of investigation, but any extrapolation to this compound would be purely speculative without direct experimental evidence.
Due to the absence of published data, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for this compound's role in cell signaling at this time. The information that is available pertains to related but distinct molecules.
Further research is required to isolate and characterize the potential interactions of this compound with cellular components and to determine if it plays a role in any signaling cascades. Future studies could explore its effects on various cell types and its potential involvement in metabolic or inflammatory pathways, similar to other known bioactive lipids.
Application Notes and Protocols: 9-Oxotridecanoic Acid as a Substrate for Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxotridecanoic acid is a medium-chain keto fatty acid. While direct enzymatic studies on this compound are limited in currently available literature, its structural analog, 9-oxononanoic acid, has been the subject of biotechnological synthesis and metabolic studies. This document provides detailed application notes and protocols based on the enzymatic pathways involving 9-oxononanoic acid as a model to infer the potential enzymatic interactions of this compound.
The primary enzymatic route for the production of 9-oxononanoic acid involves a two-step cascade reaction initiated from linoleic acid.[1][2] This process utilizes the sequential activities of 9S-lipoxygenase (9S-LOX) and hydroperoxide lyase (HPL).[1][2] Understanding these enzymes and their mechanisms provides a framework for investigating the potential role of this compound as a substrate in similar or analogous biological systems.
Principle of the Enzymatic Cascade
The biotechnological synthesis of 9-oxononanoic acid from linoleic acid is a two-step enzymatic process:
-
Dioxygenation by 9S-Lipoxygenase (9S-LOX): The cascade is initiated by a 9S-lipoxygenase (e.g., St-LOX1 from Solanum tuberosum), which catalyzes the insertion of molecular oxygen into linoleic acid. This reaction forms 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) as an intermediate.[1][2]
-
Cleavage by Hydroperoxide Lyase (HPL): The 9S-HPODE intermediate is then cleaved by a 9/13-hydroperoxide lyase (e.g., Cm-9/13HPL from Cucumis melo). This cleavage results in the formation of 9-oxononanoic acid and other volatile by-products.[1][2]
Data Presentation
The following table summarizes the quantitative data for the enzymatic synthesis of 9-oxononanoic acid.
| Parameter | Value | Enzyme(s) | Substrate | Product | Reference |
| Overall Yield | 73% | 9S-Lipoxygenase (St-LOX1) & 9/13-Hydroperoxide Lyase (Cm-9/13HPL) | Linoleic Acid | 9-Oxononanoic Acid | [1] |
| Enzyme Specificity | Prefers 9S-HPODE over 9R-HPODE | 9/13-Hydroperoxide Lyase (Cm-9/13HPL) | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | 9-Oxononanoic Acid | [1] |
| Reaction Type | Successive one-pot reaction | 9S-Lipoxygenase & 9/13-Hydroperoxide Lyase | Linoleic Acid | 9-Oxononanoic Acid | [1] |
Mandatory Visualizations
Caption: Enzymatic cascade for the synthesis of 9-oxononanoic acid.
Caption: General workflow for a spectrophotometric enzyme assay.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of 9-Oxononanoic Acid
This protocol is adapted from the biotechnological production of 9-oxononanoic acid from linoleic acid.[1][2]
Materials and Reagents:
-
Linoleic acid
-
9S-Lipoxygenase (St-LOX1) from Solanum tuberosum
-
9/13-Hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo
-
Phosphate buffer (pH adjusted according to enzyme optima, typically pH 6.0-7.0 for LOX and slightly higher for HPL)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of linoleic acid. Due to its poor water solubility, it can be dissolved in a small amount of ethanol or solubilized with a detergent like Tween 20, followed by the addition of buffer.
-
-
Step 1: Lipoxygenase Reaction:
-
In a reaction vessel, combine the linoleic acid substrate solution with the phosphate buffer.
-
Initiate the reaction by adding the 9S-lipoxygenase (St-LOX1) enzyme solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation. The reaction progress can be monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.[3]
-
Allow the reaction to proceed until the formation of 9S-HPODE is maximized.
-
-
Step 2: Hydroperoxide Lyase Reaction:
-
Once the lipoxygenase reaction is complete, add the 9/13-hydroperoxide lyase (Cm-9/13HPL) enzyme solution directly to the reaction mixture.
-
Continue the incubation under the same or optimized conditions for the HPL. The cleavage of the hydroperoxide can be monitored by the decrease in absorbance at 234 nm.[4]
-
-
Product Extraction and Analysis:
-
After the HPL reaction is complete, acidify the reaction mixture to stop the enzymatic activity.
-
Extract the 9-oxononanoic acid using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic phase can then be analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the yield of 9-oxononanoic acid.
-
Protocol 2: Spectrophotometric Assay for Lipoxygenase Activity
This is a general protocol for determining lipoxygenase activity.[3][5]
Materials and Reagents:
-
Linoleic acid (or other suitable fatty acid substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
-
Lipoxygenase enzyme solution
-
Spectrophotometer capable of reading at 234 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of sodium linoleate (e.g., 10 mM) by dissolving linoleic acid in water with a small amount of Tween 20 and adjusting the pH with NaOH until clear.[3]
-
Prepare the phosphate buffer to the desired pH.
-
-
Assay Procedure:
-
In a cuvette, prepare the reaction mixture by adding the phosphate buffer and the sodium linoleate stock solution.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm.
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes).
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions. The molar extinction coefficient for the hydroperoxide product at 234 nm is required for this calculation (typically around 25,000 M⁻¹cm⁻¹).[6]
-
Protocol 3: Assay for Hydroperoxide Lyase Activity
This protocol measures the activity of hydroperoxide lyase by monitoring the disappearance of its substrate.[4][7]
Materials and Reagents:
-
Fatty acid hydroperoxide substrate (e.g., 9S-HPODE or 13-HPOT)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Hydroperoxide lyase enzyme solution
-
Spectrophotometer
Procedure:
-
Substrate Preparation:
-
The hydroperoxide substrate can be synthesized enzymatically using lipoxygenase as described in Protocol 1, Step 1, followed by purification, or obtained commercially.
-
-
Assay Procedure:
-
In a cuvette, mix the phosphate buffer and the hydroperoxide substrate solution.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at 234 nm.
-
Initiate the reaction by adding the hydroperoxide lyase enzyme solution.
-
Monitor the decrease in absorbance at 234 nm over time.[4]
-
-
Calculation of Activity:
-
Calculate the rate of decrease in absorbance per minute (ΔA/min).
-
Enzyme activity can be calculated based on the rate of substrate consumption, using the molar extinction coefficient of the hydroperoxide. One unit of activity can be defined as the amount of enzyme that cleaves 1 µmol of hydroperoxide per minute.[8]
-
Troubleshooting
-
Low Yield of 9-Oxononanoic Acid:
-
Ensure optimal pH and temperature for both enzymes. A successive reaction is reported to be more efficient than a simultaneous one.[1]
-
Check the activity of both enzyme preparations.
-
Oxygen availability can be a limiting factor for the lipoxygenase reaction. Ensure adequate aeration.
-
-
High Background in Spectrophotometric Assays:
-
Use high-purity substrates and reagents.
-
Ensure the buffer itself does not have high absorbance at the measurement wavelength.
-
Run appropriate blank reactions (without enzyme or without substrate) to subtract background absorbance.
-
-
Enzyme Instability:
-
Store enzymes at their recommended temperatures (typically -20°C or -80°C).
-
Avoid repeated freeze-thaw cycles.
-
Consider the addition of stabilizing agents if necessary.
-
References
- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipoxygenase activity determination [protocols.io]
- 4. pnas.org [pnas.org]
- 5. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of the lipoxygenase cascade during typical and latent Pectobacterium atrosepticum infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.5. HPL Activity Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of 9-Oxotridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxotridecanoic acid is a medium-chain oxo-fatty acid that, along with other similar fatty acids, plays various roles in biological systems. These molecules can act as signaling molecules and intermediates in metabolic pathways. Their isolation and purification are crucial for studying their biological functions, understanding their mechanisms of action, and for potential therapeutic applications. This document provides detailed protocols for the isolation of this compound from biological sources, such as insect secretions or microbial cultures. The methodologies described are based on established techniques for the extraction and purification of fatty acids.
Data Presentation
The following table summarizes representative quantitative data for the isolation of medium-chain fatty acids from biological samples. These values are illustrative and can vary depending on the starting material and the specific conditions of the experiment.
| Parameter | Solvent Extraction | Solid-Phase Extraction (SPE) | Preparative HPLC | Overall Recovery | Purity |
| Typical Recovery Rate | 85-95% | 90-98% | 70-85% | 50-70% | >95% |
| Typical Purity after Step | 10-30% | 40-70% | >95% | - | - |
| Processing Time | 2-4 hours | 1-2 hours | 4-8 hours | - | - |
| Solvent Consumption | High | Low to Moderate | Moderate | - | - |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Biological Material
This protocol describes a general method for the extraction of total lipids, including this compound, from a biological source (e.g., insect hemolymph, whole insect homogenate, or microbial culture).
Materials:
-
Biological sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
-
Glass homogenization vessel
Procedure:
-
Homogenization: Homogenize 1 gram of the biological sample in a glass homogenizer with 10 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Add another 10 mL of the chloroform:methanol mixture and vortex thoroughly for 2 minutes.
-
Phase Separation: Add 5 mL of 0.9% NaCl solution to the mixture. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean round-bottom flask.
-
Re-extraction: Add 5 mL of chloroform to the remaining aqueous phase, vortex for 1 minute, and centrifuge again. Collect the lower chloroform phase and combine it with the first extract.
-
Solvent Evaporation: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator at 40°C.
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for direct use in the next purification step.
Protocol 2: Isolation of Free Fatty Acids using Solid-Phase Extraction (SPE)
This protocol details the separation of the free fatty acid fraction, containing this compound, from the total lipid extract using an aminopropyl-bonded silica SPE cartridge.[1][2][3][4][5][6][7][8][9]
Materials:
-
Total lipid extract (from Protocol 1)
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 6 mL)
-
Chloroform:isopropanol (2:1, v/v)
-
Diethyl ether with 2% acetic acid
-
Hexane
-
Methanol
-
SPE vacuum manifold
-
Nitrogen gas stream
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane, 5 mL of chloroform, and 5 mL of methanol through it. Do not allow the cartridge to dry out between solvents.
-
Cartridge Equilibration: Equilibrate the cartridge with 5 mL of chloroform:isopropanol (2:1, v/v).
-
Sample Loading: Load the reconstituted total lipid extract (dissolved in a minimal volume of chloroform:isopropanol) onto the SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with 10 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids such as triacylglycerols and cholesterol esters. Collect this fraction for other analyses if needed.
-
Elution of Free Fatty Acids: Elute the free fatty acid fraction, including this compound, with 10 mL of diethyl ether containing 2% acetic acid.[2] Collect this eluate in a clean collection tube.
-
Solvent Evaporation: Evaporate the solvent from the free fatty acid fraction under a gentle stream of nitrogen gas at room temperature.
-
Sample Reconstitution: Reconstitute the dried free fatty acid fraction in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for preparative HPLC.
Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound from the enriched free fatty acid fraction using preparative reverse-phase HPLC.[3][10][11][12][13][14][15][16]
Materials:
-
Free fatty acid fraction (from Protocol 2)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Preparative HPLC system with a fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the free fatty acid fraction in the mobile phase starting condition (e.g., 50% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Illustrative):
-
Column: Preparative C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 30 minutes.
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
-
Detection: UV at 210 nm (for the carboxylic acid group)
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions corresponding to the peak suspected to be this compound based on retention time (which would need to be determined using a standard if available, or by analytical LC-MS of the fractions).
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Visualization of Workflows and Pathways
Experimental Workflow for Isolation of this compound
Caption: Experimental workflow for the isolation of this compound.
Hypothetical Signaling Pathway Involving this compound in Insects
The following diagram illustrates a hypothetical signaling pathway where this compound, produced in insect oenocytes (specialized metabolic cells), acts as a signaling molecule to regulate physiological processes such as oocyte activation, a critical step in reproduction.[2][11][17][18][19][20] This is based on known roles of other fatty acids in insect physiology.
Caption: Hypothetical signaling pathway of this compound in insects.
References
- 1. mdpi.com [mdpi.com]
- 2. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. scienceopen.com [scienceopen.com]
- 11. A fatty acid anabolic pathway in specialized-cells sustains a remote signal that controls egg activation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The absolute configurations of hydroxy fatty acids from the royal jelly of honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Frontiers | Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Extraction and application of lipids from edible insects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications and Protocols for 9-Oxotridecanoic Acid
Disclaimer: Scientific literature with specific in vitro assay data for 9-Oxotridecanoic acid is limited. The following application notes and protocols are based on studies of the closely related and structurally similar compound, 9-oxo-octadecadienoic acid (9-oxo-ODA), and serve as a comprehensive guide for researchers investigating the potential biological activities of this compound.
Application Note 1: Evaluation of Anti-Proliferative and Pro-Apoptotic Effects of this compound in Cancer Cell Lines
This application note provides a framework for assessing the potential of this compound as an anti-cancer agent by examining its effects on cell viability and its ability to induce programmed cell death (apoptosis). The methodologies are based on established protocols and findings from studies on the related compound, 9-oxo-ODA.
Data Summary: Anti-Proliferative Activity of 9-oxo-ODA
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 9-oxo-ODA in various human cancer cell lines, demonstrating its potential as a cytotoxic agent.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 25-50[1] |
| SiHa | Cervical Cancer | 25-50[1] |
| HRA | Ovarian Cancer | Not specified, but cytotoxic activity was observed[2] |
Signaling Pathway: Mitochondrial-Mediated Apoptosis
Studies on 9-oxo-ODA suggest that it induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This process is initiated by intracellular signals that converge on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2]
Caption: Mitochondrial-mediated apoptosis pathway.
Experimental Protocols
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., HeLa, HRA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Application Note 2: Assessment of Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Activity
This application note describes a method to determine if this compound can activate PPARα, a nuclear receptor involved in lipid metabolism and inflammation. The protocol is based on a luciferase reporter assay, a common method for studying the activation of transcription factors.
Data Summary: PPARα Activation
As direct experimental data for this compound is unavailable, the following table presents hypothetical EC50 values for PPARα activation to illustrate the expected data output from the described assay. These values are based on the known potencies of other fatty acid-derived PPARα agonists.
| Compound | Receptor | EC50 (µM) |
| This compound | PPARα | Hypothetical: 10-50 |
| Fenofibrate (Positive Control) | PPARα | 10-30 |
Signaling Pathway: PPARα Activation and Gene Regulation
PPARα is a ligand-activated transcription factor. Upon binding of an agonist, such as a fatty acid, PPARα undergoes a conformational change that allows it to heterodimerize with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits co-activator proteins, leading to the initiation of transcription of genes involved in fatty acid oxidation and transport.
Caption: PPARα activation and gene regulation pathway.
Experimental Protocol
This protocol details a cell-based assay to measure the activation of PPARα by this compound.
Materials:
-
This compound
-
Fenofibrate (or another known PPARα agonist as a positive control)
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
PPARα expression plasmid
-
Luciferase reporter plasmid containing PPREs
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
Opti-MEM or other serum-free medium
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid in serum-free medium.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 4-6 hours, then replace the medium with complete medium.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with medium containing serial dilutions of this compound, a positive control (e.g., fenofibrate), and a vehicle control.
-
Incubate for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the lysate to a luminometer plate.
-
Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration to determine the EC50 value.
-
References
- 1. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Oxotridecanoic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 9-oxotridecanoic acid and related C13 compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing C9 and C13 oxo-acids?
The most common and industrially significant method for producing C9 mono- and dicarboxylic acids is the oxidative cleavage of the double bond in C18 unsaturated fatty acids, such as oleic acid.[1][2] The primary technique used for this cleavage is ozonolysis.[1][3][4] This process involves reacting oleic acid with ozone to form an unstable primary ozonide, which then rearranges and is subsequently worked up to yield the desired products.[3][4] While less common, other synthetic strategies may include multi-step routes involving Grignard reactions or the oxidation of corresponding hydroxy acids.[5]
Q2: What are the expected products and byproducts from the ozonolysis of oleic acid?
The ozonolysis of oleic acid cleaves the C=C double bond at the C9 position. This initially forms a Criegee intermediate, which leads to a mixture of C9 products.[6] Depending on the reaction and workup conditions, the primary products are typically nonanal and 9-oxononanoic acid. However, side reactions and further oxidation can occur. Common byproducts include:
-
Azelaic acid (nonanedioic acid): Formed from the over-oxidation of 9-oxononanoic acid.[2]
-
Nonanoic acid (pelargonic acid): Another C9 cleavage product.[3]
-
Shorter-chain acids/diacids: Resulting from undesired side-reactions.[2]
-
Secondary Ozonides (SOZs): Stable byproducts that can form under dry conditions.[6]
-
α-Acyloxyalkyl hydroperoxides (α-AAHPs): Formed via a competitive reaction between Criegee intermediates and the carboxylic acid moiety of oleic acid.[6]
Q3: How does the reaction workup influence the final product composition?
The workup procedure is critical in determining the final product distribution.
-
Oxidative Workup: Using an oxidizing agent like oxygen or hydrogen peroxide will convert intermediate aldehydes to carboxylic acids.[2][4] This is the preferred method for maximizing the yield of azelaic acid but can lead to the over-oxidation of 9-oxononanoic acid if not carefully controlled.
-
Reductive Workup: Using a reducing agent, such as hydrogen with a palladium catalyst, will reduce ozonides and peroxides primarily to aldehydes (e.g., nonanal and the aldehyde corresponding to the other fragment).[4]
Q4: What analytical methods are suitable for monitoring this synthesis?
Progress and purity can be assessed using a combination of techniques. 1H NMR is effective for quantifying major products and byproducts like secondary ozonides and α-AAHPs.[6] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are used for separating and identifying the various fatty acid derivatives in the reaction mixture.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
Low yields can stem from incomplete reactions, excessive side-product formation, or loss of product during purification. Follow this diagnostic workflow to identify the potential cause.
References
- 1. Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2878935A1 - Ozonolysis operations for generation of reduced and/or oxidized product streams - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Oxotridecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-oxotridecanoic acid synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route to produce this compound?
A common and effective method for the synthesis of this compound is the ozonolysis of a suitable unsaturated fatty acid precursor. This method involves the cleavage of a carbon-carbon double bond by ozone to form an intermediate ozonide, which is then worked up to yield the desired carbonyl compounds. For the synthesis of this compound, a C22 unsaturated fatty acid with a double bond at the C9 position is an ideal starting material.
Q2: I am experiencing low yields of this compound in my ozonolysis reaction. What are the potential causes and solutions?
Low yields in ozonolysis reactions can stem from several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a slight excess of ozone is bubbled through the reaction mixture. The reaction is typically complete when a persistent blue color, indicative of unreacted ozone, is observed. The reaction is often carried out at low temperatures (-78 °C) to control the reaction rate and prevent side reactions.
-
-
Suboptimal Work-up Conditions: The method used to decompose the intermediate ozonide significantly impacts the final product yield.
-
Solution: For the synthesis of carboxylic acids and aldehydes (oxo-acids), an oxidative work-up is required. A common method is the use of hydrogen peroxide in an acidic medium, such as formic acid. Reductive work-up conditions (e.g., using dimethyl sulfide or zinc) will lead to the formation of aldehydes and ketones, but not the desired carboxylic acid functionality on the other fragment.
-
-
Side Reactions: Ozonides can be unstable and may decompose through alternative pathways, leading to the formation of undesired byproducts.
-
Solution: Maintaining a low reaction temperature throughout the ozonolysis step is crucial to minimize side reactions. Additionally, the choice of solvent can influence the reaction outcome; methanol is a commonly used solvent in these reactions.
-
-
Purification Losses: Significant amounts of the product may be lost during the purification process.
-
Solution: Optimize your purification strategy. Column chromatography is a common method for separating the desired oxo-acid from other reaction components. Careful selection of the stationary and mobile phases is critical for achieving good separation and high recovery.
-
Q3: What are the expected side products in the synthesis of this compound via ozonolysis, and how can I minimize them?
The ozonolysis of a C22 unsaturated fatty acid with a double bond at the C9 position will theoretically yield this compound and tridecanal. However, other side products can form:
-
Over-oxidation Products: Under harsh oxidative work-up conditions, the aldehyde group of this compound could be further oxidized to a carboxylic acid, yielding 1,9-nonanedioic acid (azelaic acid).
-
Minimization: Use controlled oxidative work-up conditions. Titrate the amount of oxidizing agent (e.g., hydrogen peroxide) carefully.
-
-
Products from Incomplete Oxidation: If the work-up is not sufficiently oxidative, you may isolate aldehydes as the major products instead of the desired oxo-acid.
-
Polymeric Materials: Ozonides can sometimes polymerize, especially if the reaction temperature is not well-controlled.
-
Minimization: Maintain a consistently low temperature during the ozonolysis step.
-
Q4: How can I effectively purify this compound from the reaction mixture?
Purification of this compound typically involves the following steps:
-
Quenching and Extraction: After the reaction is complete, the excess ozone is removed, and the reaction is quenched. The product is then extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is then purified by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used to elute the products. The polarity of this compound, containing both a ketone and a carboxylic acid, will dictate its elution profile.
Experimental Protocols
A detailed experimental protocol for the synthesis of a related compound, 9-oxononanoic acid, via ozonolysis of oleic acid is provided below. This can be adapted for the synthesis of this compound by using an appropriate C22 unsaturated fatty acid with a double bond at the C9 position as the starting material.
Synthesis of 9-Oxononanoic Acid via Ozonolysis of Oleic Acid
-
Materials: Oleic acid, methanol, ozone, hydrogen peroxide (30%), formic acid, diethyl ether, sodium bicarbonate, sodium sulfate, silica gel, hexane, ethyl acetate.
-
Procedure:
-
Dissolve oleic acid in methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The reaction is complete when the solution turns a persistent pale blue color.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
For the oxidative work-up, add a mixture of hydrogen peroxide and formic acid to the reaction mixture at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9-oxononanoic acid.
-
Data Presentation
The yield of oxo-acids from ozonolysis can vary depending on the specific substrate and reaction conditions. Below is a table summarizing typical yields for the ozonolysis of oleic acid to produce 9-oxononanoic acid and azelaic acid, which can serve as a reference.
| Starting Material | Product(s) | Typical Yield (%) | Reference |
| Oleic Acid | 9-Oxononanoic Acid & Azelaic Acid | 70-95% (combined) | General literature on ozonolysis |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
"overcoming matrix effects in 9-Oxotridecanoic acid analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 9-Oxotridecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, which is often present at low concentrations in complex biological samples, matrix components like phospholipids and other lipids can suppress or enhance the analyte's signal during mass spectrometry analysis.[1][3][4] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[5]
Q2: I am observing significant signal suppression for this compound. What is the most likely cause and how can I mitigate it?
A2: Signal suppression in lipid analysis is frequently caused by high concentrations of phospholipids co-eluting with the analyte.[1][4] To mitigate this, consider the following:
-
Sample Preparation: Employ a sample preparation method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a mixed-mode anion exchange cartridge (e.g., Oasis MAX) or phospholipid removal plates.[5][6]
-
Chromatography: Optimize your liquid chromatography (LC) method to achieve better separation between this compound and the interfering matrix components.[2]
-
Dilution: A simple dilution of the sample extract can sometimes reduce the concentration of interfering compounds to a level where their effect is minimized, provided the analyte concentration remains above the limit of quantification.
Q3: What type of internal standard is recommended for the quantitative analysis of this compound?
A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variations during sample preparation and analysis.[3][7] An ideal internal standard would be a deuterated or 13C-labeled this compound. If a specific SIL standard for this compound is unavailable, a SIL analog of a structurally similar fatty acid can be used.
Q4: Which sample preparation technique is most effective for reducing matrix effects in plasma or serum samples for this compound analysis?
A4: For oxylipins like this compound, solid-phase extraction (SPE) is generally the most effective method for removing interfering matrix components while concentrating the analyte.[3][8][9] Liquid-liquid extraction (LLE) and protein precipitation (PPT) are other options, but SPE, particularly with mixed-mode or polymeric sorbents, typically provides a cleaner extract.[3][8]
Q5: What are the recommended LC-MS/MS parameters for the analysis of this compound?
A5: Based on the analysis of similar keto-fatty acids, the following parameters are recommended:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic lipids like this compound.[5][10]
-
Column: A reversed-phase C18 column is commonly employed for the separation of oxylipins.[2][10]
-
Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid like formic acid to improve peak shape, is used for elution.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. You will need to determine the optimal precursor and product ions for this compound.
Data on Sample Preparation and Method Performance
The following tables provide a summary of common sample preparation techniques and representative quantitative data for a similar analyte, 9-oxo-octadecadienoic acid (9-oxoODE), which can serve as a reference for method development for this compound.
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis
| Sample Preparation Method | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not effectively remove all matrix components, leading to higher matrix effects. Analyte is diluted. | 60-80% |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner sample than PPT. | More labor-intensive and requires larger solvent volumes. | 70-90% |
| Solid-Phase Extraction (SPE) | Provides the cleanest samples by effectively removing interfering compounds and concentrating the analyte. | More complex and costly than PPT and LLE. | 80-95% |
Table 2: Example Quantitative Data for 9-oxoODE in Rat Plasma [11]
| Parameter | Value |
| Mean Concentration | 218.1 ± 53.7 nmol/L |
| Reproducibility (CV%) | 6.4% (at blank plasma level) |
| Reproducibility (CV%) | 14.0% (at 1 ng spiked level) |
Detailed Experimental Protocol
This protocol provides a general workflow for the analysis of this compound in a plasma sample using SPE and LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard (e.g., deuterated this compound) to a final concentration of 10 ng/mL.
-
Protein Precipitation: Add 300 µL of cold methanol to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.
-
Elution: Elute the this compound with 1 mL of 1% formic acid in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, negative mode
-
MRM Transitions: To be determined for this compound and its internal standard.
Visual Guides
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for matrix effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important recommendations from the scientific community for the analysis of oxylipins - UNH - Unité de Nutrition Humaine [eng-unh.clermont.hub.inrae.fr]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. Lipid extraction and LC-MS measure of oxylipins [bio-protocol.org]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting peak tailing in 9-Oxotridecanoic acid chromatography"
Welcome to the technical support center for the chromatographic analysis of 9-Oxotridecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that can arise during the chromatographic analysis of this compound, a long-chain keto-acid. The primary cause of peak tailing for this analyte is often secondary interactions between the carboxylic acid group and active sites on the stationary phase.[1][2][3]
Issue 1: Peak Tailing in Reverse-Phase HPLC
Symptoms: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the peak apex. This can lead to inaccurate integration and reduced resolution from neighboring peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group of the analyte, causing tailing.[1][2] Solution: Lower the mobile phase pH to suppress the ionization of the silanol groups. A pH of 2.5-3.5 is often effective. Use a high-purity, end-capped C18 column to minimize the number of available silanol groups. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound (estimated to be around 4.8), the analyte will exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the analyte to ensure it is fully protonated. The use of a buffer, such as phosphate or formate, will help maintain a stable pH. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape. Solution: Reduce the injection volume or dilute the sample. |
| Extra-column Effects | Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing.[1] Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected and there are no leaks. |
| Column Contamination or Degradation | Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[1] Solution: Flush the column with a strong solvent. If the problem persists, replace the column. The use of a guard column is recommended to protect the analytical column. |
Troubleshooting Workflow for Peak Tailing in HPLC:
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Issue 2: Peak Tailing in Gas Chromatography (GC)
Symptoms: Similar to HPLC, GC peaks for this compound (after derivatization) can exhibit tailing, leading to poor quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Active Sites in the System | Active sites in the GC inlet liner, column, or detector can interact with the analyte. For carboxylic acids, even after derivatization, residual polarity can be an issue. Solution: Use a deactivated inlet liner and a high-quality, low-bleed capillary column. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues. |
| Incomplete Derivatization | If the derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is incomplete, the remaining free acid will tail significantly. Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is free of water, as it can interfere with many derivatization reagents. |
| Column Bleed | At high temperatures, the stationary phase can degrade and "bleed," which can contribute to peak tailing and baseline noise. Solution: Use a column with a high maximum operating temperature and operate at the lowest feasible temperature. |
| Improper Column Installation | Incorrect column installation in the inlet or detector can create dead volume and cause peak distortion. Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions. |
FAQs (Frequently Asked Questions)
Q1: What is the best starting point for developing an HPLC method for this compound?
A good starting point is a C18 reversed-phase column with a gradient elution. The mobile phase should consist of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to achieve a pH of 2.5-3) and an organic component like acetonitrile or methanol. A gradient from a lower to a higher percentage of the organic solvent will likely be necessary to elute this long-chain fatty acid with good peak shape.
Q2: Is derivatization necessary for the GC analysis of this compound?
Yes, derivatization is highly recommended for the GC analysis of this compound. The carboxylic acid group makes the molecule polar and prone to adsorption and peak tailing in the GC system. Converting the carboxylic acid to a less polar ester, such as a methyl ester (FAME), will significantly improve its volatility and chromatographic performance.
Q3: What are some common derivatization reagents for fatty acids in GC?
Common derivatization reagents for converting carboxylic acids to their methyl esters include:
-
BF3-Methanol (Boron Trifluoride-Methanol): A widely used reagent for FAME preparation.[4]
-
TMSH (Trimethylsulfonium Hydroxide): A reagent that allows for rapid, on-column methylation.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This reagent creates trimethylsilyl (TMS) esters, which are also volatile and suitable for GC analysis.
Q4: How can I confirm the identity of the this compound peak?
The most definitive way to confirm the identity of the peak is by using mass spectrometry (MS) detection (LC-MS or GC-MS). The mass spectrum will show a molecular ion (or a related ion like [M-H]- in negative ion mode ESI-LC-MS) and characteristic fragment ions that can be used to confirm the structure. For keto acids, common fragmentations include alpha-cleavage around the carbonyl group and McLafferty rearrangements.
Q5: What is the metabolic pathway for this compound?
As an odd-chain fatty acid, this compound is expected to be metabolized through the beta-oxidation pathway. In this process, two-carbon units are sequentially cleaved from the fatty acid chain in the form of acetyl-CoA. Because it is an odd-chain fatty acid, the final cycle of beta-oxidation will yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][6][7][8][9] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6]
Metabolic Pathway of an Odd-Chain Fatty Acid:
Caption: Simplified diagram of the beta-oxidation of an odd-chain fatty acid.
Experimental Protocols
The following are example protocols that can be adapted for the analysis of this compound. Note: These are starting points and may require optimization for your specific application and instrumentation.
Example HPLC-UV Protocol
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).
Example GC-MS Protocol with Derivatization
-
Sample Preparation (Derivatization to FAME):
-
To approximately 1 mg of the dried sample extract, add 1 mL of 2% H2SO4 in methanol.
-
Cap the vial tightly and heat at 60 °C for 2 hours.
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
References
- 1. Determination of underivatized long chain fatty acids using RP-HPLC with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. restek.com [restek.com]
- 5. Beta-Oxidation of Fatty Acids (odd chain) [biochem-vivek.tripod.com]
- 6. aocs.org [aocs.org]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Quantification of 9-Oxo Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-oxo fatty acids.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of 9-oxo fatty acids using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Analyte Signal | Inefficient Extraction: The solid-phase extraction (SPE) sorbent may not be appropriate for 9-oxo fatty acids, or the elution solvent may be too weak. | - Ensure the use of a reversed-phase sorbent for nonpolar analytes like 9-oxo fatty acids.- Increase the organic solvent percentage in the elution buffer or use a stronger solvent.[1] |
| Analyte Degradation: 9-oxo fatty acids can be unstable, particularly during sample storage and preparation. | - Store samples at -80°C until analysis.[2] - Add antioxidants like butylated hydroxytoluene (BHT) during extraction.[3] - Perform extraction steps on ice to minimize degradation.[4] | |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 9-oxo fatty acids in the mass spectrometer. | - Optimize chromatographic separation to better resolve the analyte from interfering matrix components.- Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[5] | |
| Poor Peak Shape or Tailing | Inappropriate HPLC Column: The column chemistry may not be optimal for the separation of oxylipins. | - Utilize a C18 or C8 column, which have been shown to be effective for the separation of linoleic acid oxides.[6] |
| Suboptimal Mobile Phase: The mobile phase composition can significantly impact peak shape. | - Acidify the mobile phase with a small amount of formic or acetic acid to improve the peak shape of acidic analytes. | |
| Inconsistent Results/Poor Reproducibility | Variable SPE Recovery: Inconsistent conditioning, loading, or elution during SPE can lead to variable analyte recovery. | - Ensure complete wetting of the SPE sorbent before loading the sample.- Maintain a consistent and slow flow rate during sample loading and elution.[7][8] |
| Inconsistent Derivatization (if applicable): Incomplete or variable derivatization will lead to inconsistent quantification. | - Ensure derivatization reagents are fresh and the reaction is carried out under optimal temperature and time conditions. | |
| Difficulty Separating 9-oxo-ODE and 13-oxo-ODE Isomers | Insufficient Chromatographic Resolution: These isomers are structurally similar and can be challenging to separate. | - Optimize the HPLC gradient and column chemistry. A longer column or a column with a different stationary phase may be required.- Chiral chromatography may be necessary for the separation of specific stereoisomers.[9][10] |
GC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Analyte Signal | Incomplete Derivatization: The carboxyl group of the fatty acid must be derivatized to increase volatility for GC analysis. | - Ensure complete dryness of the sample before adding the derivatization reagent, as moisture can interfere with the reaction.- Optimize the reaction time and temperature for the chosen derivatization agent (e.g., BSTFA, MSTFA, or BF3-methanol). |
| Analyte Degradation: Thermal degradation can occur in the GC inlet or column. | - Use a lower injection port temperature.- Ensure the GC column is of high quality and appropriate for fatty acid analysis. | |
| Peak Tailing | Active Sites in the GC System: The polar carboxyl group can interact with active sites in the GC inlet liner or column, causing peak tailing. | - Use a deactivated inlet liner.- Ensure complete derivatization to reduce the polarity of the analyte. |
| Ghost Peaks or Carryover | Contamination: Contamination from previous samples or the sample preparation process. | - Thoroughly clean the GC system, including the inlet and column.- Run solvent blanks between samples to check for carryover. |
| Inaccurate Quantification | Lack of Appropriate Internal Standard: An internal standard is crucial for accurate quantification to account for variability in extraction and derivatization. | - Use a stable isotope-labeled internal standard that is structurally similar to the analyte. |
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when quantifying 9-oxo fatty acids?
A1: The most frequent challenges include the low abundance of these analytes in biological samples, their potential instability during sample preparation and storage, and the difficulty in chromatographically separating them from their isomers, such as 13-oxo-octadecadienoic acid (13-oxo-ODE).[11] Matrix effects in LC-MS/MS and incomplete derivatization in GC-MS are also common hurdles.
Q2: How can I improve the recovery of 9-oxo fatty acids during solid-phase extraction (SPE)?
A2: To enhance recovery, ensure you are using the correct sorbent type (typically reversed-phase for these nonpolar compounds).[1] Optimize the pH of your sample to ensure the analyte is in a neutral form for better retention. Use a sufficiently strong elution solvent and an adequate volume to ensure complete elution from the cartridge.[12] Additionally, maintaining a slow and consistent flow rate during sample loading and elution is critical for reproducible results.[7][8]
Q3: Is derivatization necessary for the analysis of 9-oxo fatty acids?
A3: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the fatty acids, allowing them to pass through the GC column.[13] Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) or esterification (e.g., with BF3-methanol). For LC-MS/MS analysis, derivatization is generally not required as the analytes can be ionized directly from the liquid phase.
Q4: How can I ensure the stability of my 9-oxo fatty acid samples?
A4: 9-oxo fatty acids are susceptible to degradation. To maintain their integrity, samples should be stored at -80°C.[2] During sample preparation, it is advisable to work on ice and add antioxidants like BHT to prevent oxidation.[3][4] Some isomers have shown good stability under hot and acidic conditions, which can be beneficial during certain extraction procedures.[12][14][15]
Q5: What is the best way to separate 9-oxo-ODE from its 13-oxo-ODE isomer?
A5: The separation of these isomers can be challenging due to their similar structures. Optimization of the HPLC method is key. This may involve using a longer analytical column, a different stationary phase (e.g., C18 vs. C8), or adjusting the mobile phase gradient.[6] For baseline separation of stereoisomers, chiral chromatography is often necessary.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of 9-oxo fatty acids and related compounds from various studies.
Table 1: Recovery and Precision Data for 9-Oxo-Octadecadienoic Acid (9-Oxo-ODE)
| Analytical Method | Matrix | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Reference |
| Q-TOF MS | Rat Plasma | - | < 18.5 | < 18.5 | [7] |
| LC-MS/MS | Baijiu | 87.25 - 119.44 | < 6.96 | - | [6] |
| GC/MS | Plasma | 76 - 106 | 2.5 - 13.2 | 4.6 - 22.9 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 9-Oxo-ODE and Related Analytes
| Analyte | Analytical Method | Matrix | LOD | LOQ | Reference |
| 9-oxo-ODE | Q-TOF MS | Rat Plasma | - | 9.7–35.9 nmol/L | [7] |
| 9-oxo-ODE | LC-MS/MS | Baijiu | 0.4 ppb | - | [6] |
| Oxylipins | LC-MS/MS | Plasma | - | 0.07-32 pg on column | [3] |
| 13(S)-HODE | HPLC | Rat Tissues | - | 0.5 ng per injection |
Experimental Protocols & Visualizations
PPARα Signaling Pathway Activated by 9-Oxo-ODA
9-Oxo-octadecadienoic acid (9-oxo-ODA) is a known agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[4] Activation of PPARα by 9-oxo-ODA leads to the transcription of genes involved in fatty acid oxidation.
General Workflow for LC-MS/MS Analysis of 9-Oxo Fatty Acids
This workflow outlines the key steps for the quantification of 9-oxo fatty acids in biological samples using LC-MS/MS.
General Workflow for GC-MS Analysis of 9-Oxo Fatty Acids
This diagram illustrates a typical workflow for the analysis of 9-oxo fatty acids using GC-MS, which requires a derivatization step.
References
- 1. Harmonized procedures lead to comparable quantification of total oxylipins across laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Oxylipins [lebchem.uni-wuppertal.de]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. lipidomicssociety.org [lipidomicssociety.org]
- 11. researchgate.net [researchgate.net]
- 12. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing degradation of 9-Oxotridecanoic acid during extraction"
Technical Support Center: 9-Oxotridecanoic Acid Extraction
This guide provides researchers, scientists, and drug development professionals with detailed information to minimize the degradation of this compound during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
A1: this compound is a keto-fatty acid. The presence of the ketone group (oxo group) makes the molecule susceptible to chemical reactions that can lead to its degradation. Specifically, the keto group is electron-withdrawing, which can facilitate reactions such as oxidation, decarboxylation, and β-alkoxy elimination, particularly under adverse conditions like extreme pH, high temperature, or exposure to light.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of this compound and similar oxylipins during sample preparation include:
-
Temperature: Higher temperatures increase the rate of chemical reactions, leading to degradation. Sample preparation should be performed in cold conditions.[1]
-
pH: Extreme acidic or basic conditions can catalyze degradation pathways.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative cleavage of the molecule.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Enzymatic Activity: Homogenization of tissues can activate enzymes that may synthesize or degrade oxylipins.[1]
Q3: What are some general best practices to prevent degradation?
A3: To maintain the integrity of this compound during extraction, the following practices are recommended:
-
Work quickly and at low temperatures (e.g., on ice).[1]
-
Protect samples from light by using amber-colored vials.[2]
-
Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent oxidation.[1]
-
Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Exposure to high temperatures, light, or oxygen. | Perform all extraction steps on ice or at 4°C.[1] Use amber vials to protect from light.[2] Add an antioxidant like BHT (e.g., 0.005%) to extraction solvents.[1] Consider purging vials with nitrogen gas before extraction. |
| Inefficient extraction: Incorrect solvent polarity or pH. | Use a robust lipid extraction method like the Folch or Bligh and Dyer methods, which use a chloroform:methanol mixture.[1] For solid-phase extraction (SPE), ensure the sorbent is appropriate for fatty acids (e.g., C18 or a mixed-mode sorbent). | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products: The original molecule may have broken down into smaller, more polar or non-polar compounds. | Review and optimize the extraction conditions to be milder (lower temperature, neutral pH, use of antioxidants). Compare the chromatogram of a freshly prepared standard to identify potential degradation products. |
| Contamination: Impurities in solvents or from plasticware. | Use high-purity, MS-grade solvents.[2] Utilize glass vials and syringes, especially when working with chloroform.[2] Run a blank extraction (without the biological sample) to identify sources of contamination.[2] | |
| Inconsistent results between sample replicates | Variable degradation: Inconsistent timing or conditions during the extraction of different samples. | Standardize the extraction protocol to ensure all samples are processed under identical conditions for the same duration. Keep samples on ice throughout the process.[1] |
| Incomplete protein precipitation: If working with plasma or serum, proteins can interfere with extraction. | Use efficient protein precipitation techniques, such as the addition of cold acetonitrile or a combination of methanol and zinc sulfate.[1] |
Quantitative Data on Stability
| Compound Class | Condition | Observation | Reference |
| Oxylipins (general) | Extraction of brain tissue without antioxidant | Significant reduction in the mass of certain oxylipins. | [1] |
| Oxylipins (general) | Extraction of brain tissue with 0.005% BHT | Prevention of the reduction in oxylipin mass. | [1] |
| Oxylipins (general) | Extraction of brain tissue with 0.1% BHT | Effective at preventing degradation but may cause precipitation. | [1] |
Detailed Experimental Protocol: Extraction from Biological Samples
This protocol is a general guideline based on common methods for lipid extraction, such as the Folch method, adapted for minimizing degradation.[1][2]
Materials:
-
Homogenizer
-
Glass vials (amber colored recommended)[2]
-
Glass syringes
-
Centrifuge
-
Nitrogen gas evaporator
-
MS-grade solvents: Chloroform, Methanol, Water[2]
-
Butylated hydroxytoluene (BHT)
-
Internal standard (e.g., a deuterated analog of this compound)
Procedure:
-
Sample Preparation:
-
Protein Precipitation and Initial Extraction:
-
To the sample in a glass vial, add 200 µL of cold methanol containing an internal standard and 0.005% BHT.
-
Vortex thoroughly to precipitate proteins.
-
-
Lipid Extraction (Folch Method):
-
Add 500 µL of cold chloroform using a glass syringe.[2]
-
Vortex the mixture and keep it on ice for 10 minutes.
-
Add 200 µL of cold MS-grade water to induce phase separation.[2]
-
Vortex again and let it sit on ice for 10 minutes.
-
Centrifuge at low speed (e.g., 600 rpm) for 5 minutes to separate the layers.[2]
-
-
Collection of Lipid Layer:
-
Carefully collect the bottom chloroform layer (approximately 300 µL) using a glass syringe and transfer it to a new clean, amber glass vial.[2] Avoid disturbing the protein interface.
-
-
Solvent Evaporation:
-
Dry the collected chloroform layer under a gentle stream of nitrogen gas at room temperature.[2]
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 1:1 Isopropanol:Methanol) before analysis.[2]
-
Visualizations
Below are diagrams illustrating key concepts for minimizing the degradation of this compound.
Caption: Key degradation factors and their corresponding mitigation strategies.
Caption: Step-by-step workflow for extraction while minimizing degradation.
References
"selecting an appropriate internal standard for 9-Oxotridecanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Oxotridecanoic acid. Our goal is to offer practical solutions to common challenges encountered during its quantification using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound by LC-MS?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d2). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This allows for the most accurate correction of variations during sample preparation and analysis.
Q2: Is deuterated this compound commercially available?
Q3: What are the key characteristics of a good structural analog internal standard?
A suitable structural analog internal standard should:
-
Have a chemical structure and functional groups similar to this compound.
-
Exhibit similar extraction recovery and chromatographic retention time.
-
Not be naturally present in the samples being analyzed.
-
Be commercially available in a highly purified, deuterated form.
Q4: What is a suitable and commercially available structural analog internal standard for this compound?
Deuterated Tridecanoic acid (e.g., Tridecanoic acid-d25) is a good option as a structural analog internal standard. It shares the same carbon chain length, differing only in the absence of the oxo group and the presence of deuterium atoms. Several suppliers offer deuterated fatty acids.[1][2]
Troubleshooting Guides
Issue 1: Poor sensitivity for this compound detection.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ionization in negative ion mode | Consider derivatization to enhance ionization efficiency in positive ion mode. Reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) can be used.[3][4] | Increased signal intensity and improved limit of detection (LOD). |
| Inefficient extraction from the sample matrix | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the aqueous phase is adjusted to be acidic to protonate the carboxylic acid for better extraction into an organic solvent. | Higher recovery of the analyte from the sample matrix. |
| Matrix effects suppressing the analyte signal | Dilute the sample extract to reduce the concentration of interfering matrix components. Alternatively, improve the sample cleanup procedure. The use of a co-eluting SIL or a good structural analog internal standard is crucial to correct for matrix effects. | Reduced signal suppression and more accurate quantification. |
Issue 2: High variability in quantitative results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent sample preparation | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process. Use calibrated pipettes and consistent vortexing and incubation times. | Reduced coefficient of variation (%CV) for replicate measurements. |
| Degradation of the analyte | Oxo-fatty acids can be unstable. Minimize sample processing time, keep samples on ice or at 4°C, and avoid prolonged exposure to light and air. Store extracts at -80°C until analysis. | Improved reproducibility and accuracy of results. |
| Poor chromatographic peak shape | Optimize the LC method, including the mobile phase composition, gradient, and column temperature. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion. | Symmetrical and reproducible chromatographic peaks, leading to more precise integration. |
Experimental Protocols
Protocol 1: General Workflow for Quantification of this compound
This protocol outlines the major steps for the analysis of this compound in a biological matrix using LC-MS/MS.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution (e.g., Tridecanoic acid-d
25at 1 µg/mL). -
Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1 M HCl.
-
Add 500 µL of ethyl acetate, vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 6-8) one more time and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
If derivatization is required, proceed with the appropriate protocol. Otherwise, reconstitute the residue in 100 µL of the initial LC mobile phase.
Protocol 3: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for Keto Group
This derivatization targets the keto group, improving chromatographic properties and sensitivity.[5][6]
-
After evaporating the sample extract to dryness, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for the analysis of keto acids after derivatization.[5]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Recovery | 90-110% |
| Reproducibility (%CV) | < 15% |
| Limit of Detection (LOD) | 0.01–0.5 µM |
Logical Relationship for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative LC-MS method. The following diagram illustrates the decision-making process.
References
- 1. Deuterated Fatty Acids for Biophysical and Structural Studies | FB Reagents [fbreagents.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis of 9-Oxotridecanoic Acid and Other Bioactive Oxo Fatty Acids
A detailed guide for researchers, scientists, and drug development professionals on the biochemical properties and signaling activities of 9-Oxotridecanoic acid in comparison to other well-characterized oxo fatty acids.
This guide provides a comparative overview of this compound and other prominent oxo fatty acids, including 8-oxo-9-octadecenoic acid (8-oxo-ODA), 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODE), and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE). While extensive research has elucidated the roles of several oxo fatty acids in key biological processes, particularly inflammation and metabolic regulation, data on this compound remains limited. This document summarizes the available experimental data for its counterparts to provide a framework for future research and highlight potential areas of investigation for this compound.
Introduction to Oxo Fatty Acids
Oxo fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These molecules are metabolites of polyunsaturated fatty acids and are involved in a variety of physiological and pathological processes. Their biological activities are diverse, ranging from anti-inflammatory effects to the regulation of gene expression through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
Comparative Biological Activities
Significant research has focused on the anti-inflammatory and PPARα-activating properties of various oxo fatty acids. The following tables summarize the key quantitative findings for 8-oxo-ODA, 9-oxo-ODE, and 13-oxo-ODE. Currently, there is a lack of published experimental data on the biological activity of this compound in these assays.
Table 1: Anti-Inflammatory Activity of Oxo Fatty Acids
| Oxo Fatty Acid | Assay | Cell Line | Treatment | Key Findings | Reference |
| 8-oxo-9-octadecenoic acid | Nitric Oxide (NO) Production | RAW 264.7 | LPS-stimulated | Significant suppression of NO production. | [1] |
| 13-oxo-9,11-octadecadienoic acid | Nitric Oxide (NO) Production | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition of NO production. | [2] |
| 8-oxo-9-octadecenoic acid | iNOS Protein Expression | RAW 264.7 | LPS-stimulated | Downregulation of iNOS expression. | [1] |
| 13-oxo-9,11-octadecadienoic acid | iNOS Protein Expression | RAW 264.7 | LPS-stimulated | Reduction of iNOS protein levels. | [2] |
| 8-oxo-9-octadecenoic acid | COX-2 Protein Expression | RAW 264.7 | LPS-stimulated | Downregulation of COX-2 expression. | [1] |
Table 2: PPARα Activation by Oxo Fatty Acids
| Oxo Fatty Acid | Assay | Key Findings | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα Luciferase Reporter Assay | Potent PPARα agonist. | [3] |
| 13-oxo-9,11-octadecadienoic acid | PPARα Luciferase Reporter Assay | Significantly induced PPARα activation, stronger than 9-oxo-ODE. | [3] |
Signaling Pathways Modulated by Oxo Fatty Acids
Oxo fatty acids exert their biological effects by modulating key intracellular signaling pathways. The primary pathways identified are the NF-κB and MAPK pathways, which are central to the inflammatory response, and the PPARα pathway, which is a critical regulator of lipid metabolism.
Anti-Inflammatory Signaling: NF-κB and MAPK Pathways
8-oxo-9-octadecenoic acid and 13-oxo-octadecadienoic acid have been shown to inhibit the activation of NF-κB and the phosphorylation of MAP kinases, leading to a reduction in the expression of pro-inflammatory genes.[1][2]
Caption: Inhibition of NF-κB and MAPK Signaling by Oxo Fatty Acids.
Metabolic Regulation: PPARα Activation
9-oxo-ODE and 13-oxo-ODE are known agonists of PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, thereby influencing lipid metabolism.
Caption: PPARα Activation by Oxo Fatty Acids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of oxo fatty acids.
Measurement of Nitric Oxide Production in RAW 264.7 Cells
This assay is used to quantify the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the oxo fatty acid for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Griess Assay: After a 24-hour incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) is determined using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
Western Blot Analysis for iNOS and COX-2
This technique is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process.
-
Cell Lysis: RAW 264.7 cells are treated as described above. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control, such as β-actin.
PPARα Luciferase Reporter Assay
This cell-based assay is used to screen for and quantify the activation of the PPARα nuclear receptor.
-
Cell Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) in its promoter. A constitutively expressed Renilla luciferase vector is often co-transfected as a control for transfection efficiency.
-
Treatment: The transfected cells are treated with various concentrations of the oxo fatty acid or a known PPARα agonist (positive control).
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is then calculated.
Conclusion and Future Directions
While significant progress has been made in understanding the biological roles of oxo fatty acids like 8-oxo-ODA, 9-oxo-ODE, and 13-oxo-ODE, this compound remains a largely unexplored molecule. The established anti-inflammatory and PPARα-activating properties of its counterparts strongly suggest that this compound may possess similar, or perhaps unique, biological activities.
Future research should focus on systematically evaluating this compound using the standardized experimental protocols outlined in this guide. Direct comparative studies with other oxo fatty acids will be crucial to determine its relative potency and potential as a therapeutic agent. Elucidating the signaling pathways modulated by this compound will provide valuable insights into its mechanism of action and its potential applications in the fields of inflammation, metabolic disorders, and drug development.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of 9-Oxotridecanoic Acid and 10-Oxotridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential biological activities of 9-Oxotridecanoic acid and 10-Oxotridecanoic acid. While direct comparative studies on these two specific molecules are limited, this document synthesizes available experimental data from structurally related oxo-fatty acids to extrapolate and present a likely scenario of their distinct biological functions and mechanisms of action.
Executive Summary
Emerging evidence on analogous oxo-fatty acids suggests that the positional isomerism of the oxo group on the tridecanoic acid backbone likely dictates distinct biological activities. It is hypothesized that This compound is more likely to be involved in the regulation of lipid metabolism , potentially through the inhibition of acetyl-CoA carboxylase (ACC) or activation of Peroxisome Proliferator-Activated Receptors (PPARs). In contrast, 10-Oxotridecanoic acid is predicted to play a role in energy expenditure and thermogenesis by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide presents the supporting evidence for these hypotheses, detailed experimental protocols to test them, and visual representations of the implicated signaling pathways.
Postulated Biological Activities and Supporting Data
Based on studies of structurally similar oxo-fatty acids, the following table summarizes the likely differential activities of this compound and 10-Oxotridecanoic acid.
| Feature | This compound (Hypothesized) | 10-Oxotridecanoic Acid (Hypothesized) | Supporting Evidence for Analogs |
| Primary Biological Activity | Regulation of Lipid Metabolism | Enhancement of Energy Expenditure | 9-oxononanoic acid reduces hepatic lipogenesis.[1] 10-oxo-12(Z)-octadecenoic acid enhances energy expenditure. |
| Potential Molecular Target | Acetyl-CoA Carboxylase (ACC), PPARα/γ | Transient Receptor Potential Vanilloid 1 (TRPV1) | 9-oxononanoic acid leads to inhibition of ACC.[1] Various oxo-octadecadienoic acids activate PPARs.[2][3][4][5] 10-oxo-12(Z)-octadecenoic acid is a potent activator of TRPV1. |
| Downstream Effects | Decreased fatty acid synthesis, Increased fatty acid oxidation | Increased intracellular calcium, Noradrenalin turnover in adipose tissues, Upregulation of UCP1 | Inhibition of ACC by 9-oxononanoic acid reduces fatty acid synthesis.[1] Activation of TRPV1 by its agonists leads to increased energy expenditure.[6][7][8] |
Experimental Protocols
To validate the hypothesized biological activities, the following detailed experimental protocols are provided.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay will determine if this compound inhibits the activity of ACC, a key enzyme in fatty acid synthesis.
Principle: The activity of ACC is measured by monitoring the consumption of its substrate, acetyl-CoA, or the production of its product, malonyl-CoA. A common method involves a coupled-enzyme reaction where the ADP produced from the ACC reaction is used to generate a detectable signal (e.g., luminescence).
Materials:
-
Purified ACC enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
This compound
-
ACC assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing ACC assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO alone).
-
Initiate the reaction by adding the purified ACC enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the ACC activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
TRPV1 Activation Assay using Calcium Imaging
This assay will determine if 10-Oxotridecanoic acid can activate the TRPV1 channel, leading to an influx of calcium ions.
Principle: Activation of the TRPV1 ion channel on the cell membrane leads to an influx of extracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration can be visualized and quantified using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or primary dorsal root ganglion neurons)
-
10-Oxotridecanoic acid
-
Capsaicin (positive control)
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in HBSS) by incubating at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add varying concentrations of 10-Oxotridecanoic acid to the wells. Include a vehicle control and a positive control (capsaicin).
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying TRPV1 activation.
-
Analyze the data by calculating the change in fluorescence (ΔF) from the baseline (F₀) and express it as ΔF/F₀.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the hypothesized mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Hypothesized signaling pathway for this compound.
Caption: Hypothesized signaling pathway for 10-Oxotridecanoic acid.
References
- 1. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 9-Oxotridecanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids like 9-Oxotridecanoic acid is critical. This guide provides a comparative overview of the two primary analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validation data for this compound is not extensively published, this document compiles representative validation parameters and detailed experimental protocols for the analysis of structurally similar oxo-fatty acids, providing a robust framework for methodological assessment.
Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that can often analyze fatty acids directly, without the need for derivatization. It is particularly well-suited for complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique that provides excellent chromatographic separation. However, it typically requires derivatization to increase the volatility of the fatty acids before analysis.
The following tables summarize typical validation parameters for the analysis of oxo-fatty acids using these two methods, based on published data for similar analytes.
Data Presentation: Method Validation Parameters
Table 1: Representative Validation Parameters for LC-MS/MS Analysis of an Oxo-Fatty Acid
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85% - 115% |
| Matrix Effect | Investigated to ensure minimal ion suppression/enhancement |
| Selectivity | No significant interference at the retention time of the analyte |
Table 2: Representative Validation Parameters for GC-MS Analysis of an Oxo-Fatty Acid
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.5 - 20 ng/mL |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15%[2] |
| Accuracy (%Recovery) | 90% - 110%[1][3] |
| Specificity | Chromatographic separation of the analyte from interfering peaks[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of oxo-fatty acids.
LC-MS/MS Experimental Protocol
This protocol is a composite based on methods for the analysis of oxidized fatty acids in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analogue of the analyte).
-
Add 300 µL of a mixture of isopropanol and hexane (1:1, v/v) to precipitate proteins and extract lipids.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from 30% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion.
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like spray voltage, source temperature, and gas flows.
GC-MS Experimental Protocol
This protocol outlines a general procedure for the analysis of fatty acids by GC-MS, which includes a necessary derivatization step.
1. Sample Preparation and Derivatization
-
Lipid Extraction: Perform a lipid extraction from the biological sample using a method such as Folch or Bligh-Dyer.
-
Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids.
-
Derivatization (Methylation): The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by heating with boron trifluoride in methanol.
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.
-
Concentration: The hexane extract is evaporated to a small volume under nitrogen.
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 240°C at a rate of 3°C/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode to identify the FAME of this compound based on its mass spectrum, and then Selected Ion Monitoring (SIM) for quantification.
Visualizations
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS analysis of this compound.
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: GC-MS experimental workflow including the derivatization step.
References
- 1. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. repo.unand.ac.id [repo.unand.ac.id]
- 4. resolian.com [resolian.com]
A Researcher's Guide to the Analysis of 9-Oxotridecanoic Acid: A Comparative Overview of Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid metabolites are paramount. 9-Oxotridecanoic acid, a C13 oxo-fatty acid, represents a class of molecules with emerging biological significance. This guide provides a comparative analysis of the primary methodologies available for its detection, focusing on the current landscape where specific antibodies are not commercially available. We will delve into the principles, performance, and protocols of leading alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The study of oxidized fatty acids is crucial for understanding their roles in various physiological and pathological processes. While structurally similar molecules like 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA) have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), influencing lipid metabolism and exhibiting anti-cancer properties, the specific biological functions of this compound remain an active area of investigation.[1][2][3][4][5][6] The absence of dedicated immunoassays necessitates the use of advanced analytical platforms for its reliable measurement.
Comparison of Analytical Methodologies
Given the lack of commercially available antibodies for this compound, researchers must turn to robust analytical chemistry techniques. The two most prominent methods for the analysis of small molecule lipids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each presents a unique set of advantages and disadvantages in terms of sample preparation, sensitivity, and specificity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Sample Volatility | Requires chemical derivatization to increase volatility and thermal stability. | Can directly analyze a wider range of non-volatile and thermally labile molecules. |
| Derivatization | Required. Typically silylation (e.g., with BSTFA) or esterification. | Optional. Can be used to enhance ionization efficiency but is often not necessary. |
| Sensitivity | Generally high, with Limits of Detection (LOD) in the low ng/mL to pg/mL range. | Very high, with Limits of Detection (LOD) often in the pg/mL to fg/mL range. |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific precursor-product ion transitions (MRM). |
| Throughput | Moderate, due to longer run times and sample preparation. | Higher, with faster chromatography and often simpler sample preparation. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be susceptible to matrix effects, requiring careful method development. |
Experimental Protocols
Quantification of this compound using GC-MS
This protocol outlines the general steps for the analysis of this compound in a biological matrix (e.g., plasma, cell culture media) using GC-MS.
a) Sample Preparation and Lipid Extraction:
-
To 1 mL of sample, add an appropriate internal standard (e.g., a deuterated analog of a similar fatty acid).
-
Perform a liquid-liquid extraction using a solvent system such as Folch (chloroform:methanol, 2:1 v/v) or Bligh-Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
b) Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent such as pyridine or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool the sample to room temperature before injection.
c) GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280-300°C) to elute the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the this compound-TMS derivative. For quantification, use selected ion monitoring (SIM) mode.
Quantification of this compound using LC-MS/MS
This protocol provides a general procedure for the sensitive and specific analysis of this compound using LC-MS/MS.
a) Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described for GC-MS (Section 1a). Derivatization is typically not required.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode (negative ion mode is often preferred for fatty acids).
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring the transition of the precursor ion (the molecular ion of this compound) to a specific product ion.
Putative Signaling Pathway of this compound
Direct experimental evidence for the signaling pathways of this compound is currently limited. However, based on the known activities of structurally similar oxo-fatty acids, such as 9-oxo-ODA and 13-oxo-ODA, a putative signaling pathway can be proposed. These molecules are known to be agonists for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.
Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation, resulting in a decrease in cellular triglyceride levels. Furthermore, some oxidized fatty acids have been shown to induce apoptosis in cancer cells through mitochondrial-mediated pathways.
Conclusion
The analysis of this compound presents a challenge due to the absence of specific antibodies for immunoassay development. However, powerful analytical techniques, namely GC-MS and LC-MS/MS, provide robust and sensitive alternatives for its detection and quantification. LC-MS/MS generally offers higher sensitivity and throughput without the need for derivatization, making it the preferred method for many applications. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required level of sensitivity. As research into the biological roles of this compound and other oxo-fatty acids continues, the development of reliable analytical methods will be essential for advancing our understanding of their impact on health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
A Comparative Guide to the Metabolomics of 9-Oxo Fatty Acids for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various 9-oxo fatty acids is critical for harnessing their therapeutic potential. This guide provides an objective comparison of the biological activities and metabolomic profiles of prominent 9-oxo fatty acids, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
Recent studies have highlighted the distinct biological effects of different 9-oxo fatty acids, particularly in the realms of inflammation and metabolic regulation. Key comparisons are summarized below.
Table 1: Comparative Biological Activities of 9-Oxo Fatty Acids
| 9-Oxo Fatty Acid | Primary Biological Effect | Key Molecular Target(s) | Observed Outcome(s) | Reference Cell/Animal Model |
| 8-Oxo-9-octadecenoic acid (8-oxo-ODE) | Anti-inflammatory | NF-κB, JNK, ERK | Suppression of NO, TNF-α, and IL-6 production.[1][2][3] | LPS-stimulated RAW 264.7 macrophages |
| 9-Oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Metabolic Regulation | PPARα | Activation of PPARα target genes, leading to decreased triglyceride accumulation.[4] | Mouse primary hepatocytes |
| 13-Oxo-9,11-octadecadienoic acid (13-oxo-ODA / 13-KODE) | Metabolic Regulation & Anti-inflammatory | PPARα, NF-κB, MAPKs | Potent PPARα activation, leading to decreased plasma and hepatic triglycerides.[5][6][7][8][9][10] Inhibition of NO, TNF-α, and IL-1β production.[6] | Mouse primary hepatocytes, Obese diabetic KK-Ay mice, LPS-stimulated RAW 264.7 macrophages |
Quantitative Data Comparison
The following tables provide a summary of quantitative data from key experimental findings, allowing for a direct comparison of the potency and effects of different 9-oxo fatty acids.
Table 2: Comparative PPARα Activation by 9-Oxo-ODA and 13-Oxo-ODA
| Compound (Concentration) | Fold Induction of Luciferase Activity (vs. Control) | Cell Line |
| 9-oxo-ODA (20 µM) | ~2.5 | CV-1 |
| 13-oxo-ODA (20 µM) | ~4.0 | CV-1 |
| GW7647 (5 nM) (Positive Control) | ~6.0 | CV-1 |
| Data is estimated from graphical representations in the source literature and is intended for comparative purposes.[5][7][9] |
Table 3: Effect of 13-Oxo-ODA (13-KODE) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS control) | iNOS Protein Expression (relative to LPS control) | TNF-α Secretion (% of LPS control) | IL-1β Secretion (% of LPS control) |
| LPS (1 µg/mL) | 100% | 1.0 | 100% | 100% |
| LPS + 13-KODE (25 µM) | ~79% | Not specified | Not specified | Not specified |
| LPS + 13-KODE (50 µM) | ~51% | Markedly reduced | Not specified | Not specified |
| LPS + 13-KODE (100 µM) | ~10% | Markedly reduced | ~39% | ~28% |
| Data is derived from a study on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)[6][11]. |
Table 4: Effect of 13-Oxo-ODA on PPARα Target Gene Expression in the Liver of High-Fat Diet-Fed KK-Ay Mice
| Gene | Fold Change (0.05% 13-oxo-ODA vs. Control) |
| CPT1a | ~1.5 |
| AOX | ~1.8 |
| FAT | ~1.4 |
| ACS | ~1.6 |
| UCP2 | ~1.7 |
| CPT1a: Carnitine palmitoyltransferase 1a, AOX: Acyl-CoA oxidase, FAT: Fatty acid translocase, ACS: Acyl-CoA synthetase, UCP2: Uncoupling protein 2. Data is estimated from graphical representations[5][8][12]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.
Protocol 1: Quantification of 9-Oxo Fatty Acids by UPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of 9-oxo fatty acids from biological matrices such as cell culture media or plasma.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: To each sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte of interest) to correct for extraction losses and matrix effects.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Acidify the sample with a weak acid (e.g., formic acid or acetic acid) to protonate the fatty acids. Extract the lipids into an organic solvent such as ethyl acetate or hexane. Repeat the extraction for better recovery.
-
Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol and then water. Load the acidified sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. Elute the fatty acids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic fatty acids.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.
-
Column Temperature: Maintained at around 40-50°C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each 9-oxo fatty acid and internal standard are monitored. For example, for 9-oxo-ODA, the precursor ion would be its [M-H]⁻ ion, and the product ions would be characteristic fragments generated by collision-induced dissociation.
-
Protocol 2: Cell-Based Anti-Inflammatory Assay
This protocol describes a method to assess the anti-inflammatory effects of 9-oxo fatty acids on macrophage cells.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 9-oxo fatty acid (e.g., 8-oxo-ODE, 13-KODE) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no 9-oxo fatty acid) and an unstimulated control (no LPS).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent assay.
-
Cytokine Production (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours post-stimulation). Measure the concentration of pro-inflammatory cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
3. Western Blot Analysis for Signaling Pathways:
-
Protein Extraction: After a shorter stimulation period (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-JNK, phospho-ERK, iNOS, COX-2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Anti-inflammatory signaling of 8-oxo-ODE and 13-oxo-ODA.
Caption: PPARα activation pathway by 9-oxo-ODA and 13-oxo-ODA.
Caption: Experimental workflow for comparative metabolomics.
Conclusion
The comparative analysis of 9-oxo fatty acids reveals distinct and potent biological activities. Notably, 13-oxo-ODA emerges as a more potent PPARα agonist compared to 9-oxo-ODA, suggesting greater potential for the management of dyslipidemia. Furthermore, both 8-oxo-ODE and 13-oxo-ODA demonstrate significant anti-inflammatory properties through the modulation of NF-κB and MAPK signaling pathways. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic promise of this important class of lipid mediators. The provided protocols and workflows offer a standardized approach to ensure the generation of robust and comparable data in future studies.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 12. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 9-Oxo-Fatty Acid Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
While specific research on the structural analogues of 9-oxotridecanoic acid is limited, a broader examination of structurally related keto fatty acids reveals significant biological activities. This guide provides a comparative analysis of various 9-oxo-fatty acid analogues, detailing their synthesis, biological effects, and the experimental methodologies used for their evaluation. The data presented herein offers valuable insights for the development of novel therapeutics targeting metabolic and inflammatory pathways.
Comparison of Biological Activities
The biological activities of 9-oxo-fatty acid analogues are diverse, ranging from the regulation of glucose metabolism to the modulation of lipid levels and inflammatory responses. Below is a summary of the activities of two prominent classes of 9-oxo-fatty acid analogues.
Amide Analogues of (E)-9-Oxooctadec-10-en-12-ynoic Acid: Enhancing Glucose Uptake
A series of amide analogues of (E)-9-oxooctadec-10-en-12-ynoic acid have been synthesized and evaluated for their ability to promote glucose uptake in L6 myotubes. This activity is primarily mediated through the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway. The parent compound, (E)-9-oxooctadec-10-en-12-ynoic acid, was isolated from the plant Ixora coccinea. The synthesized amide derivatives showed varying degrees of potency, with several compounds exhibiting significant activity.
Table 1: In Vitro Activity of Amide Analogues of (E)-9-Oxooctadec-10-en-12-ynoic Acid on Glucose Uptake
| Compound | Structure | EC50 (µM) |
| 5 | Amide Derivative | 15.47 |
| 6 | Amide Derivative | 8.89 |
| 27 | Amide Derivative | 7.00 |
| 28 | Amide Derivative | 13.99 |
| 31 | Amide Derivative | 8.70 |
| 32 | Amide Derivative | 12.27 |
| 33 | Amide Derivative | 16.14 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in the glucose uptake assay.
9-Oxo-10(E),12(E)-octadecadienoic Acid (9-oxo-ODA): A PPARα Agonist
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a naturally occurring keto fatty acid found in tomatoes, has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. Activation of PPARα plays a crucial role in the regulation of lipid metabolism, particularly in the liver. Studies have shown that 9-oxo-ODA can effectively decrease triglyceride accumulation in mouse primary hepatocytes[1].
Table 2: Activity of 9-Oxo-10(E),12(E)-octadecadienoic Acid (9-oxo-ODA)
| Compound | Target | Biological Effect | Model System |
| 9-oxo-ODA | PPARα | Decreased triglyceride accumulation | Mouse primary hepatocytes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of Amide Analogues
The amide analogues of (E)-9-oxooctadec-10-en-12-ynoic acid were synthesized through a standard amidation reaction.
General Procedure:
-
To a stirred solution of (E)-9-oxooctadec-10-en-12-ynoic acid in dichloromethane, N,N-Diisopropylethylamine (DIPEA) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are added.
-
The corresponding amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is removed under vacuum, and the residue is dissolved in ethyl acetate.
-
The organic layer is washed with water and brine, then dried and concentrated.
-
The final compound is purified by semi-preparative column chromatography.
Glucose Uptake Assay in L6 Myotubes
The effect of the synthesized compounds on glucose uptake is assessed using a fluorescently labeled glucose analog, 2-NBDG, in L6 myotubes.
Protocol:
-
L6 myoblasts are seeded in 96-well plates and allowed to differentiate into myotubes.
-
The myotubes are then serum-starved for a specified period.
-
Cells are pre-incubated with the test compounds at various concentrations.
-
Insulin is added to stimulate glucose uptake.
-
2-NBDG is then added to the wells, and the cells are incubated to allow for glucose uptake.
-
The reaction is stopped, and the cells are washed to remove extracellular 2-NBDG.
-
The fluorescence intensity within the cells is measured using a fluorescence plate reader, which is proportional to the amount of glucose taken up by the cells.
PPARα Luciferase Reporter Assay
The activation of PPARα by 9-oxo-ODA is determined using a luciferase reporter gene assay.
Protocol:
-
HepG2 cells are transiently co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
The transfected cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test compound (9-oxo-ODA).
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates the activation of PPARα by the test compound.
Triglyceride Accumulation Assay in Hepatocytes
The effect of 9-oxo-ODA on triglyceride levels in hepatocytes is quantified using Oil Red O staining.
Protocol:
-
Primary mouse hepatocytes are seeded in culture plates.
-
The cells are treated with the test compound (9-oxo-ODA) for a specified duration.
-
The cells are then fixed with formalin.
-
The fixed cells are stained with Oil Red O solution, which specifically stains neutral lipids like triglycerides.
-
After washing to remove excess stain, the stained lipid droplets are visualized under a microscope.
-
For quantification, the Oil Red O is extracted from the cells using isopropanol, and the absorbance is measured at a specific wavelength. A decrease in absorbance indicates a reduction in triglyceride accumulation.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental procedures aid in understanding the underlying mechanisms and methodologies.
PI3K Signaling Pathway for Glucose Uptake
Caption: PI3K signaling pathway initiated by insulin, leading to glucose uptake.
PPARα Signaling Pathway for Lipid Metabolism
Caption: PPARα signaling pathway activated by 9-oxo-ODA to regulate lipid metabolism.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for cell-based biological assays.
References
Confirming the Identity of 9-Oxotridecanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of bioactive lipids like 9-oxotridecanoic acid in complex biological matrices is a critical challenge. This guide provides a comprehensive comparison of the two primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the confident identification of this compound, supported by experimental data and detailed protocols.
The presence and concentration of oxo-fatty acids, such as this compound, can be indicative of various physiological or pathological states. Consequently, robust and reliable analytical methods are paramount for advancing research in areas such as metabolic disorders, inflammation, and drug discovery. The choice between GC-MS and LC-MS/MS often depends on a variety of factors including the required sensitivity, the complexity of the sample matrix, and throughput needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique is a crucial step in the workflow for identifying this compound. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements, throughput, and overall performance characteristics. The following table summarizes the key performance metrics for each technique, based on data from studies on similar short-chain fatty acids and oxo-fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL[1] | 0.001 - 0.003 mM[2][3] |
| Limit of Quantification (LOQ) | 0.4 - 9.0 ng/mL[1][4] | 0.078 - 0.156 µg/mL[5] |
| Linearity (r²) | > 0.99[4] | > 0.998[2][3] |
| Intra-day Precision (%RSD) | < 15% | < 12%[2] |
| Inter-day Precision (%RSD) | < 15% | < 20%[2] |
| Accuracy (% Recovery) | 85 - 115% | 92 - 120%[2] |
| Sample Preparation | Requires derivatization | Minimal, often direct injection |
| Throughput | Lower, due to derivatization and longer run times | Higher, with shorter run times |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Protocol with Silylation Derivatization
This protocol is suitable for the sensitive detection of this compound in complex mixtures. Derivatization is necessary to increase the volatility of the analyte for gas chromatography.
1. Sample Extraction:
-
To 100 µL of plasma or other biological fluid, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) with a suitable cartridge to isolate the lipid fraction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.
-
After cooling, the sample is ready for injection.
3. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
MS Detection: Use electron ionization (EI) and scan for characteristic ions of the TMS-derivatized this compound.
LC-MS/MS Protocol
This protocol allows for the direct analysis of this compound with minimal sample preparation, making it ideal for high-throughput applications.
1. Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add an internal standard (e.g., deuterated this compound).
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transition for this compound.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the potential biological relevance of this compound, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 9-Oxotridecanoic Acid Measurements
Disclaimer: As of the latest literature review, no dedicated inter-laboratory comparison studies for 9-Oxotridecanoic acid have been published. The following guide is a proposed framework based on established bioanalytical method validation principles and analytical methodologies for structurally similar oxidized fatty acids, such as 9-oxo-octadecadienoic acid (9-oxo-ODA). This document serves as a practical guide for researchers and drug development professionals aiming to design and execute such a comparison.
The reliable quantification of bioactive lipids like this compound is crucial for understanding their physiological roles and for the development of new therapeutics. An inter-laboratory comparison is essential to establish the reproducibility, robustness, and overall reliability of analytical methods across different research sites.
Hypothetical Inter-Laboratory Study Data
To illustrate the expected outcomes of an inter-laboratory comparison, the following table summarizes hypothetical data from three laboratories measuring a standardized sample of this compound.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Mean Concentration (ng/mL) | 48.5 | 51.2 | 49.8 |
| Standard Deviation (ng/mL) | 2.1 | 2.5 | 2.3 |
| Coefficient of Variation (%) | 4.3 | 4.9 | 4.6 |
| Accuracy (%) | 97.0 | 102.4 | 99.6 |
| Precision (Intra-day, %CV) | 3.8 | 4.2 | 4.0 |
| Precision (Inter-day, %CV) | 5.1 | 5.5 | 5.3 |
Experimental Protocols
A robust analytical method is the cornerstone of any successful inter-laboratory study. The following is a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma), based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar analytes.[1][2]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw Samples : Thaw plasma samples on ice.
-
Internal Standard : Spike 100 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Protein Precipitation : Add 300 µL of cold methanol to precipitate proteins.
-
Vortex and Centrifuge : Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Transfer the supernatant to a new tube.
-
Acidification : Acidify the supernatant with 10 µL of 1% formic acid.
-
Extraction : Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
-
Drying : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column : A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient :
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
Mass Spectrometry
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions :
-
This compound : Q1: m/z 227.1 -> Q3: m/z [fragment ion]
-
Internal Standard : Q1: m/z [isotope labeled parent] -> Q3: m/z [isotope labeled fragment]
-
-
Key Parameters : Optimize collision energy and declustering potential for the specific analyte and instrument.
Visualization of Workflows and Pathways
To facilitate a clear understanding of the experimental process and the biological context, the following diagrams are provided.
While the specific signaling pathways of this compound are not extensively characterized, the related molecule, 9-oxo-ODA, is a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4]
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted metabolomics of the arachidonic acid cascade: current state and challenges of LC-MS analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 9-Oxotridecanoic Acid and Its Putative Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the known biological effects of 9-oxotridecanoic acid and its likely metabolic precursors. Direct experimental data on this compound is limited; therefore, this comparison draws upon documented evidence from structurally analogous oxo- and hydroxy-fatty acids to infer its potential bioactivity. We hypothesize that this compound may function as a peroxisome proliferator-activated receptor (PPAR) agonist, similar to other known oxo-fatty acids. This guide presents available quantitative data, detailed experimental methodologies for relevant assays, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.
Introduction
This compound is a 13-carbon saturated fatty acid containing a ketone group at the ninth carbon. While its specific biological roles are not well-documented, the activities of structurally similar fatty acids provide a framework for predicting its function. This guide explores the biological activities of its potential precursors, primarily focusing on ricinoleic acid and linoleic acid, and draws parallels to the well-characterized effects of other oxo-fatty acids, such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA).
Putative Precursors and Their Biological Activities
The metabolic origin of this compound is not definitively established. However, based on known fatty acid metabolism, we can propose two likely precursors:
-
Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid): A major component of castor oil, ricinoleic acid is an 18-carbon hydroxylated fatty acid.[1] Studies in ruminants have shown that ricinoleic acid can be metabolized into shorter-chain oxo- and hydroxy-fatty acids through biohydrogenation and subsequent β-oxidation.[2] This suggests a plausible pathway for the generation of 13-carbon oxo-fatty acids.
-
Linoleic Acid (9,12-octadecadienoic acid): An essential omega-6 fatty acid, linoleic acid is a known precursor to 9-hydroxyoctadecadienoic acid (9-HODE) and subsequently 9-oxo-octadecadienoic acid.[3] This enzymatic oxidation at the C-9 position suggests a similar mechanism could lead to the formation of this compound from a corresponding 13-carbon unsaturated fatty acid.
Comparative Biological Activities
The following table summarizes the known biological activities of this compound's putative precursors and a structurally similar oxo-fatty acid.
| Compound | Molecular Formula | Key Biological Activities | Mechanism of Action | References |
| This compound (Hypothesized) | C₁₃H₂₄O₃ | Potential PPARα/γ agonist, potential anti-inflammatory effects. | Likely interacts with nuclear receptors like PPARs. | Inferred from analogs |
| Ricinoleic Acid | C₁₈H₃₄O₃ | Anti-inflammatory, analgesic, antimicrobial. Inhibits methanogenesis and fatty acid biohydrogenation in ruminants.[4] | Not fully elucidated, may involve prostaglandin pathways. | [4] |
| Linoleic Acid | C₁₈H₃₂O₂ | Essential fatty acid, precursor to arachidonic acid and various signaling molecules. | Incorporated into cell membranes, metabolized to eicosanoids. | [5] |
| 9-oxo-10(E),12(E)-octadecadienoic Acid (9-oxo-ODA) | C₁₈H₃₀O₃ | Potent PPARα agonist, decreases triglyceride accumulation in hepatocytes. | Activates PPARα, leading to the transcription of genes involved in fatty acid oxidation. | [6] |
Signaling Pathways
Based on the known activity of 9-oxo-ODA as a PPARα agonist, we propose a similar signaling pathway for this compound.
The following diagram illustrates the proposed metabolic conversion of ricinoleic acid to shorter-chain oxo-fatty acids.
Experimental Protocols
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the extraction and quantification of fatty acids from biological samples.
A. Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform and methanol (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
B. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours to convert fatty acids to their methyl esters.
-
Add water and hexane to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
C. GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-23).
-
Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times compared to known standards.
PPARα Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of PPARα.
A. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Include a transfection control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
B. Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) or a known PPARα agonist (e.g., GW7647) as a positive control.
-
Incubate the cells for an additional 24 hours.
C. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.
-
Measure the activity of the transfection control (e.g., β-galactosidase activity).
-
Normalize the luciferase activity to the transfection control activity to obtain the relative PPARα activation.
The following diagram outlines the workflow for a PPARα activation assay.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. New insights on the metabolism of ricinoleic acid in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ricinoleic acid inhibits methanogenesis and fatty acid biohydrogenation in ruminal digesta from sheep and in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Formation of adducts between 13-oxooctadecadienoic acid (13-OXO) and protein-derived thiols, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9-Oxotridecanoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 9-Oxotridecanoic acid, drawing from safety data for closely related compounds and general best practices for chemical waste management.
Understanding the Compound: Physicochemical Properties
| Property | Data for Tridecanoic Acid |
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.35 g/mol [1] |
| Appearance | White crystalline powder |
| Solubility in Water | Soluble[1] |
| Flash Point | 113 °C / 235.4 °F[2] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult and adhere to your institution's and region's specific hazardous waste regulations.[2]
Small Quantities (Typically < 100g)
For small quantities, neutralization is a viable disposal method. This process renders the acidic compound less harmful, allowing for drain disposal in many jurisdictions.
Experimental Protocol for Neutralization:
-
Dilution: In a well-ventilated fume hood, slowly dilute the this compound with a large volume of water (at least a 1:10 ratio of acid to water).
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution or sodium carbonate.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.5.[4]
-
Final Disposal: Once the pH is stable within the target range, the neutralized solution can typically be flushed down the drain with copious amounts of water (at least 20 parts water).[4]
Large Quantities (Typically > 100g) or When Neutralization is Not Feasible
For larger quantities or if your facility's regulations prohibit drain disposal of neutralized acids, the waste must be disposed of as hazardous chemical waste.
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and compatible waste container. Ensure the container is appropriate for acidic organic waste.
-
Labeling: The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials, such as bases and oxidizing agents.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
